1-(4-Fluorophenyl)cyclopropanamine
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-8-3-1-7(2-4-8)9(11)5-6-9/h1-4H,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDJCPUJSHPOJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30514362 | |
| Record name | 1-(4-Fluorophenyl)cyclopropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30514362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474709-83-6 | |
| Record name | 1-(4-Fluorophenyl)cyclopropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30514362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Fluorophenyl)cyclopropylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(4-Fluorophenyl)cyclopropanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Fluorophenyl)cyclopropanamine is a key structural motif found in a variety of pharmacologically active compounds, making its efficient and scalable synthesis a topic of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the primary synthetic routes to this valuable building block, complete with detailed experimental protocols, quantitative data, and mechanistic insights. The methodologies discussed herein are critical for researchers engaged in the discovery and development of novel therapeutics.
Synthetic Pathways Overview
The synthesis of this compound can be achieved through several distinct chemical transformations. The most prominent and practical routes involve the conversion of functionalized cyclopropane precursors, such as nitriles, amides, or carboxylic acids, into the desired primary amine. This guide will focus on the following key synthetic strategies:
-
Reduction of 1-(4-Fluorophenyl)cyclopropanecarbonitrile
-
Hofmann Rearrangement of 1-(4-Fluorophenyl)cyclopropanecarboxamide
-
Curtius, Schmidt, and Lossen Rearrangements of 1-(4-Fluorophenyl)cyclopropanecarboxylic Acid and its Derivatives
Each of these pathways offers unique advantages and challenges in terms of starting material availability, reaction conditions, and overall yield.
Reduction of 1-(4-Fluorophenyl)cyclopropanecarbonitrile
A straightforward approach to this compound involves the reduction of the corresponding nitrile. This method is often favored due to the relatively mild conditions and high yields.
Experimental Protocol
Synthesis of 1-(4-Fluorophenyl)cyclopropanecarbonitrile:
The nitrile precursor can be synthesized from 2-(4-fluorophenyl)acetonitrile and 1,2-dibromoethane under phase-transfer catalysis conditions.
-
Reagents: 2-(4-fluorophenyl)acetonitrile, 1,2-dibromoethane, sodium hydroxide, tetrabutylammonium bromide (TBAB).
-
Procedure: To a stirred solution of 2-(4-fluorophenyl)acetonitrile and a catalytic amount of TBAB in a suitable solvent (e.g., dichloromethane/water), a concentrated aqueous solution of sodium hydroxide is added dropwise. 1,2-dibromoethane is then added, and the mixture is heated to reflux for several hours until the reaction is complete as monitored by TLC or GC. After cooling, the organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Reduction to this compound:
-
Reagents: 1-(4-fluorophenyl)cyclopropanecarbonitrile, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF).
-
Procedure: A solution of 1-(4-fluorophenyl)cyclopropanecarbonitrile in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. Upon completion, the reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting precipitate is filtered off, and the filtrate is extracted with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate and concentrated in vacuo to afford this compound.
Quantitative Data
| Step | Starting Material | Product | Yield (%) | Purity (%) |
| Nitrile Formation | 2-(4-fluorophenyl)acetonitrile | 1-(4-Fluorophenyl)cyclopropanecarbonitrile | ~70-80 | >95 |
| Nitrile Reduction | 1-(4-Fluorophenyl)cyclopropanecarbonitrile | This compound | ~80-90 | >98 |
Reaction Workflow
Hofmann Rearrangement of 1-(4-Fluorophenyl)cyclopropanecarboxamide
The Hofmann rearrangement provides a classic method for the conversion of a primary amide to a primary amine with one less carbon atom. This route is particularly useful when the corresponding amide is readily accessible. An electro-induced variant of this reaction has also been reported, offering a modern and efficient alternative.[1]
Experimental Protocol
Synthesis of 1-(4-Fluorophenyl)cyclopropanecarboxamide:
This can be prepared from 1-(4-fluorophenyl)cyclopropanecarboxylic acid via activation and subsequent reaction with ammonia.
-
Reagents: 1-(4-fluorophenyl)cyclopropanecarboxylic acid, thionyl chloride or oxalyl chloride, ammonia.
-
Procedure: The carboxylic acid is converted to the corresponding acyl chloride by treatment with thionyl chloride or oxalyl chloride in an inert solvent. The crude acyl chloride is then reacted with an excess of aqueous or gaseous ammonia to yield the primary amide.
Hofmann Rearrangement:
-
Reagents: 1-(4-fluorophenyl)cyclopropanecarboxamide, bromine, sodium hydroxide, methanol/water.
-
Procedure: A solution of sodium hydroxide in water is cooled in an ice bath, and bromine is added slowly to form a solution of sodium hypobromite. A solution of 1-(4-fluorophenyl)cyclopropanecarboxamide in a suitable solvent (e.g., methanol) is then added to the hypobromite solution. The reaction mixture is heated to reflux for a specified period. After cooling, the product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give the crude amine, which can be further purified by distillation or chromatography.
Quantitative Data
| Step | Starting Material | Product | Yield (%) | Purity (%) |
| Amide Formation | 1-(4-Fluorophenyl)cyclopropanecarboxylic acid | 1-(4-Fluorophenyl)cyclopropanecarboxamide | ~85-95 | >97 |
| Hofmann Rearrangement | 1-(4-Fluorophenyl)cyclopropanecarboxamide | This compound | ~70-85 | >98 |
Reaction Mechanism
References
An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Fluorophenyl)cyclopropanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Fluorophenyl)cyclopropanamine is a synthetic organic compound that has garnered interest in medicinal chemistry due to its structural motifs, which are present in various biologically active molecules. As a derivative of cyclopropylamine, it possesses a unique three-dimensional structure that can influence its binding to biological targets. The presence of a fluorine atom on the phenyl ring can further modulate its physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug design and development. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its potential biological activities.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound and its hydrochloride salt is presented below. It is important to note that many of the currently available data for the free base are predicted values and should be confirmed by experimental determination.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Structure | ||
| Molecular Formula | C₉H₁₀FN | --INVALID-LINK-- |
| Molecular Weight | 151.18 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to light yellow liquid | --INVALID-LINK-- |
| Melting Point | Not available | |
| Boiling Point | 207.3 ± 33.0 °C (Predicted) | --INVALID-LINK-- |
| pKa | 7.73 ± 0.20 (Predicted) | --INVALID-LINK-- |
| logP | Not available | |
| Solubility | Soluble in organic solvents such as ethanol, chloroform, and dimethylformamide. | --INVALID-LINK-- |
Table 2: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₉H₁₁ClFN | --INVALID-LINK-- |
| Molecular Weight | 187.64 g/mol | --INVALID-LINK-- |
| Solubility in PBS (pH 7.4) | ~15 mg/mL at 25°C | --INVALID-LINK-- |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are provided below. These protocols are standard procedures and may require optimization for this compound.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a liquid compound like this compound, this would be determined as the freezing point.
Protocol:
-
Place a small sample of the compound (if it can be solidified by cooling) in a capillary tube.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample slowly, at a rate of 1-2 °C per minute, near the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
-
For a liquid, the freezing point can be determined by slowly cooling the liquid in a controlled bath and observing the temperature at which solidification begins.
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.
Protocol:
-
Place a small volume of the liquid in a test tube.
-
Invert a capillary tube (sealed at one end) and place it in the test tube with the open end submerged in the liquid.
-
Heat the test tube gently in a heating bath.
-
A stream of bubbles will emerge from the capillary tube as the air inside expands.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Remove the heat source and allow the liquid to cool.
-
The temperature at which the liquid just begins to enter the capillary tube is the boiling point.
Determination of pKa (Potentiometric Titration)
The pKa is a measure of the acidity of a compound. For an amine, it refers to the pKa of its conjugate acid.
Protocol:
-
Dissolve a precisely weighed amount of this compound in a known volume of deionized water or a suitable co-solvent if solubility is low.
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) of known concentration.
-
Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.
-
Plot the pH of the solution against the volume of titrant added.
-
The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.
Determination of logP (Shake-Flask Method)
The partition coefficient (logP) is a measure of the lipophilicity of a compound, representing the ratio of its concentration in a non-polar solvent (n-octanol) to its concentration in a polar solvent (water) at equilibrium.
Protocol:
-
Prepare a solution of this compound in a biphasic system of n-octanol and water (or a suitable buffer).
-
Shake the mixture vigorously for a set period to allow for partitioning of the compound between the two phases.
-
Allow the two phases to separate completely.
-
Carefully separate the n-octanol and aqueous layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculate the partition coefficient P as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the logarithm of P.
Biological Activity and Signaling Pathways
While specific experimental data for this compound is limited in the public domain, structurally related phenylcyclopropylamines are known to interact with monoamine transporters and enzymes. This suggests that this compound may exhibit activity as an inhibitor of monoamine oxidase (MAO) and as a ligand for the serotonin transporter (SERT) and the norepinephrine transporter (NET).
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases are enzymes that catalyze the oxidation of monoamines, including the neurotransmitters serotonin, norepinephrine, and dopamine. Inhibition of MAO can increase the levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and other neurological disorders.
MAO Inhibition Pathway
Serotonin and Norepinephrine Transporter Interaction
The serotonin and norepinephrine transporters are responsible for the reuptake of serotonin and norepinephrine from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters increases the synaptic concentration and duration of action of these neurotransmitters, a mechanism central to the action of many antidepressant medications.
Monoamine Transporter Interaction
Experimental Workflows
The following diagrams illustrate the general workflows for determining the biological activity of this compound.
MAO Inhibition Assay Workflow
MAO Inhibition Assay Workflow
Transporter Binding Assay Workflow
Transporter Binding Assay Workflow
Conclusion
This compound is a compound with physicochemical properties that make it an interesting candidate for further investigation in drug discovery. Its predicted basicity and lipophilicity, combined with the known activities of related compounds, suggest potential interactions with key targets in the central nervous system. The experimental protocols and workflows provided in this guide offer a framework for the comprehensive characterization of this molecule. Further experimental validation of its physicochemical properties and a thorough investigation of its biological activity are warranted to fully elucidate its therapeutic potential.
1-(4-Fluorophenyl)cyclopropanamine CAS number and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(4-Fluorophenyl)cyclopropanamine, including its chemical and physical properties, synthesis, biological activities, and relevant experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical and Physical Properties
This compound is a synthetic organic compound that has garnered interest as a key intermediate in the preparation of various biologically active molecules.[1] It is available as a free base and as a hydrochloride salt, with the salt form exhibiting enhanced aqueous solubility.
Table 1: Chemical Identifiers and Properties
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Reference(s) |
| CAS Number | 474709-83-6 | 1134524-25-6 | [2] |
| Molecular Formula | C₉H₁₀FN | C₉H₁₁ClFN | [1][2] |
| Molecular Weight | 151.18 g/mol | 187.64 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | Solid | [1] |
| Boiling Point | 207.3 ± 33.0 °C (Predicted) | Not Available | [1] |
| Density | 1.184 ± 0.06 g/cm³ (Predicted) | Not Available | [1] |
| pKa | 7.73 ± 0.20 (Predicted) | Not Available | [1] |
| Solubility | Soluble in ethanol, chloroform, dimethylformamide | ~15 mg/mL in PBS (pH 7.4) at 25°C | [1] |
| Storage | 2-8°C, sealed in dry, dark place | 2-8°C, in airtight containers | [1] |
Table 2: Spectroscopic Data
| Technique | Data | Reference(s) |
| NMR Spectroscopy | Cyclopropane ring protons: δ 1.2–1.8 ppm | |
| Mass Spectrometry | Molecular ion peak (free base): m/z 165.08 |
Synthesis of this compound
The synthesis of this compound typically involves the formation of the cyclopropane ring followed by the introduction of the amine group.[2] Several synthetic strategies have been described, including the reaction of a fluorophenyl precursor with a cyclopropylamine equivalent or a Buchwald-Hartwig amination.[2]
Experimental Protocol: Synthesis via Nucleophilic Substitution
This protocol describes a general method for the synthesis of this compound.
Materials:
-
4-Fluorobenzyl chloride
-
Cyclopropylamine
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl) in diethyl ether
Procedure:
-
In a round-bottom flask, dissolve 4-fluorobenzyl chloride (1.0 eq) in dichloromethane.
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
To this suspension, add cyclopropylamine (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
-
To prepare the hydrochloride salt, dissolve the purified free base in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation is complete.
-
Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.
Purity and Structural Validation:
-
NMR Spectroscopy: Confirm the presence of cyclopropane ring protons (δ 1.2–1.8 ppm) and the characteristic coupling patterns of the aromatic fluorine.
-
Mass Spectrometry (MS): Verify the molecular ion peak (e.g., m/z 151.18 for the free base).
-
High-Performance Liquid Chromatography (HPLC): Assess purity (>98%) using a C18 column with an acetonitrile/water mobile phase.
Biological Activities
This compound serves as a building block for various pharmaceutically active compounds and has demonstrated intrinsic biological activities.[1][2]
Anticancer Activity
-
Cytotoxicity: The compound has shown moderate cytotoxic effects against human breast cancer (MCF-7) and cervical cancer (HeLa) cell lines, with IC₅₀ values in the range of 10-20 µM.
-
Cell Cycle Arrest: It has been observed to induce G0/G1 phase arrest in MCF-7 cells, suggesting an interference with the cell division cycle.
Antidepressant-like Activity
-
In Vivo Studies: In animal models of depression, administration of this compound has resulted in a significant reduction in immobility time in behavioral tests, which is indicative of antidepressant-like effects.
-
Mechanism of Action: The antidepressant effects are likely mediated through the inhibition of monoamine oxidases (MAO), enzymes responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine. Structurally related phenylcyclopropylamines are known potent MAO inhibitors.
Experimental Protocols for Biological Assays
Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
MCF-7 or HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound hydrochloride
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound hydrochloride in culture medium.
-
Replace the medium in the wells with the prepared dilutions of the compound and incubate for 48 hours. Include a vehicle control (medium with the highest concentration of the solvent used to dissolve the compound).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.
Cell Cycle Analysis
This protocol describes the analysis of cell cycle distribution using flow cytometry.
Materials:
-
MCF-7 cells
-
This compound hydrochloride
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium iodide (PI) (50 µg/mL)
Procedure:
-
Treat MCF-7 cells with this compound hydrochloride at a concentration around its IC₅₀ value for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PBS containing RNase A.
-
Incubate at 37°C for 30 minutes.
-
Add propidium iodide to the cell suspension and incubate in the dark for 15 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Monoamine Oxidase (MAO) Inhibition Assay
This is a general protocol for determining the inhibitory activity of this compound on MAO enzymes.
Materials:
-
Recombinant human MAO-A and MAO-B
-
This compound hydrochloride
-
Kynuramine (substrate for MAO-A) or Benzylamine (substrate for MAO-B)
-
Sodium phosphate buffer (pH 7.4)
-
Spectrophotometer or fluorometer
Procedure:
-
Pre-incubate the MAO enzyme with various concentrations of this compound hydrochloride in sodium phosphate buffer for 15 minutes at 37°C.
-
Initiate the reaction by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B).
-
Monitor the change in absorbance or fluorescence over time, which corresponds to the formation of the product (4-hydroxyquinoline from kynuramine or benzaldehyde from benzylamine).
-
Calculate the initial reaction rates and determine the IC₅₀ value for the inhibition of each MAO isoform.
Potential Signaling Pathways
Monoamine Oxidase Inhibition
The primary mechanism for the antidepressant-like effects of this compound is likely through the inhibition of MAO-A and MAO-B. This leads to an increase in the synaptic levels of monoamine neurotransmitters.
Potential Anticancer Signaling Pathways
While the exact signaling pathways for the anticancer effects of this compound are not fully elucidated, based on the activities of structurally related compounds and its observed effects on the cell cycle, the following pathways may be involved:
-
MAPK/ERK Pathway: This pathway is crucial for cell proliferation, and its modulation could lead to cell cycle arrest.
-
PI3K/Akt Pathway: This is a key survival pathway, and its inhibition can promote apoptosis.
Further research is required to confirm the involvement of these or other pathways in the anticancer activity of this compound.
Safety and Handling
Hazard Statements:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Precautionary Measures:
-
Use in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]
-
Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.[1]
-
Avoid contact with skin and eyes.[1]
-
In case of contact, rinse immediately with plenty of water.
-
Store in a cool, dry, and well-ventilated place.
References
Solubility of 1-(4-Fluorophenyl)cyclopropanamine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 1-(4-Fluorophenyl)cyclopropanamine, a key intermediate in pharmaceutical synthesis. A comprehensive search of publicly available scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound in a broad range of common organic solvents. While qualitative descriptions indicate its solubility in solvents such as ethanol, chloroform, and dimethylformamide, precise numerical values (e.g., in g/100 mL or mg/mL) are not documented. This guide provides a detailed experimental protocol for determining the solubility of this compound to enable researchers to generate this critical data. The methodologies described are based on established analytical techniques, including High-Performance Liquid Chromatography (HPLC), to ensure accuracy and reproducibility. Furthermore, a logical workflow for this experimental process is presented visually using a Graphviz diagram.
Introduction
This compound is a primary amine containing a fluorophenyl group attached to a cyclopropane ring. Its structural motifs are of significant interest in medicinal chemistry, often contributing to the pharmacological activity of various drug candidates. The solubility of this intermediate in organic solvents is a critical parameter for its use in synthetic chemistry, influencing reaction kinetics, purification strategies (such as crystallization), and formulation development. An understanding of its solubility profile allows for the optimization of process conditions, leading to improved yield, purity, and efficiency.
Given the lack of publicly available quantitative solubility data, this document serves as a practical guide for researchers to determine these values empirically.
Quantitative Solubility Data
As of the date of this publication, specific quantitative solubility data for this compound in a range of organic solvents is not available in peer-reviewed literature or chemical databases. To facilitate research and development, the following table is provided as a template for researchers to populate with their experimentally determined data.
Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents at 25°C
| Solvent | Polarity Index | Solubility (mg/mL) | Method of Determination |
| Hexane | 0.1 | Data to be determined | HPLC |
| Toluene | 2.4 | Data to be determined | HPLC |
| Dichloromethane | 3.1 | Data to be determined | HPLC |
| Ethyl Acetate | 4.4 | Data to be determined | HPLC |
| Acetone | 5.1 | Data to be determined | HPLC |
| Isopropanol | 3.9 | Data to be determined | HPLC |
| Ethanol | 4.3 | Data to be determined | HPLC |
| Methanol | 5.1 | Data to be determined | HPLC |
| Dimethylformamide (DMF) | 6.4 | Data to be determined | HPLC |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Data to be determined | HPLC |
Experimental Protocol: Determination of Solubility using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reliable method for determining the solubility of this compound in various organic solvents. The principle involves preparing a saturated solution, separating the undissolved solid, and quantifying the dissolved analyte in the supernatant using a validated HPLC method.
Materials and Equipment
-
This compound (purity >98%)
-
Selected organic solvents (HPLC grade)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Thermostatic shaker or incubator
-
Syringe filters (0.22 µm, compatible with the solvent)
-
HPLC system with a UV detector
-
HPLC column (e.g., C18, suitable for amine analysis)
-
Mobile phase (e.g., acetonitrile and water with a suitable buffer and/or ion-pairing agent)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume (e.g., 5 mL) of the chosen organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibrate the vials in a thermostatic shaker at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, avoiding any particulate matter.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial.
-
Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis:
-
Develop a suitable HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and UV detection wavelength.
-
Prepare a series of standard solutions of this compound in the mobile phase at known concentrations.
-
Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.
-
Inject the diluted sample solutions and determine the concentration of the analyte from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in mg/mL.
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
An In-depth Technical Guide to 1-(4-Fluorophenyl)cyclopropanamine and Its Isomers for Researchers and Drug Development Professionals
Introduction
1-(4-Fluorophenyl)cyclopropanamine and its isomers are of significant interest in medicinal chemistry and drug development due to their unique structural features, which can impart favorable pharmacological properties. The rigid cyclopropane ring, combined with the electronic effects of the fluorophenyl group, makes this scaffold a valuable building block for creating novel therapeutic agents. This technical guide provides a comprehensive overview of the structural formula, isomers, physicochemical properties, and experimental protocols related to this compound, aimed at researchers, scientists, and professionals in the field of drug development.
Structural Formula and Isomerism
The core structure of (4-fluorophenyl)cyclopropanamine consists of a cyclopropane ring bonded to a 4-fluorophenyl group and an amine group. Isomerism in this molecule can arise from the position of the substituents on the cyclopropane ring and their spatial arrangement.
Structural Formula of the Core Compound
The primary compound of interest is This compound . In this isomer, both the 4-fluorophenyl group and the amine group are attached to the same carbon atom (C1) of the cyclopropane ring.
Chemical Structure:
Isomers of (4-Fluorophenyl)cyclopropanamine
The isomers of (4-fluorophenyl)cyclopropanamine are primarily categorized into positional isomers and stereoisomers.
-
Positional Isomers: These isomers differ in the carbon atom of the cyclopropane ring to which the 4-fluorophenyl and amine groups are attached. The main positional isomer is 2-(4-Fluorophenyl)cyclopropanamine , where the two groups are on adjacent carbon atoms (C1 and C2).
-
Stereoisomers: Due to the substitution pattern on the cyclopropane ring, 2-(4-fluorophenyl)cyclopropanamine can exist as stereoisomers:
-
Geometric Isomers (Diastereomers): These are the cis and trans isomers, which differ in the spatial arrangement of the substituents relative to the plane of the cyclopropane ring.
-
In the cis isomer, the 4-fluorophenyl and amine groups are on the same side of the ring.
-
In the trans isomer, they are on opposite sides.
-
-
Enantiomers: Both the cis and trans isomers are chiral and can exist as a pair of non-superimposable mirror images (enantiomers), designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules. For example, the trans isomer exists as (1R,2S) and (1S,2R) enantiomers.
-
The following diagram illustrates the classification of these isomers.
Caption: Classification of isomers of (4-Fluorophenyl)cyclopropanamine.
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical and spectroscopic properties is crucial for the identification, characterization, and application of these compounds. The following tables summarize key data for this compound and its primary isomers. Note that data for some isomers is limited in publicly available literature.
Physicochemical Properties
| Property | This compound | 2-(4-Fluorophenyl)cyclopropanamine (trans) |
| Molecular Formula | C₉H₁₀FN | C₉H₁₀FN |
| Molecular Weight | 151.18 g/mol | 151.18 g/mol |
| Appearance | Colorless to light yellow liquid. | Not specified |
| Solubility | Soluble in organic solvents like ethanol, chloroform, and dimethylformamide. | Not specified |
Data for the hydrochloride salts are also available:
| Property | This compound HCl | 2-(4-Fluorophenyl)cyclopropanamine HCl (trans, 1R,2S) |
| Molecular Formula | C₉H₁₁ClFN | C₉H₁₁ClFN |
| Molecular Weight | 187.64 g/mol .[1] | 187.64 g/mol |
| CAS Number | 1134524-25-6.[1] | 1990505-73-1 |
Spectroscopic Data
Spectroscopic data is essential for structural elucidation and purity assessment.
Table 2.2.1: ¹H NMR Spectral Data (representative shifts in ppm)
| Compound | Aromatic Protons (C₆H₄) | Cyclopropyl Protons (CH, CH₂) | Amine Protons (NH₂) |
| This compound | ~7.0-7.4 | ~0.8-1.5 | Broad singlet |
| 2-(4-Fluorophenyl)cyclopropanamine (trans) | ~7.0-7.3 | ~1.0-2.5 (complex multiplets) | Broad singlet |
Table 2.2.2: ¹³C NMR Spectral Data (representative shifts in ppm)
| Compound | Aromatic Carbons | Cyclopropyl Carbons |
| This compound | ~115-160 (including C-F coupling) | ~15-40 |
| 2-(4-Fluorophenyl)cyclopropanamine (trans) | ~115-160 (including C-F coupling) | ~15-40 |
Table 2.2.3: IR Spectral Data (representative wavenumbers in cm⁻¹)
| Compound | N-H Stretch | Aromatic C-H Stretch | C-F Stretch |
| This compound | ~3300-3400 | ~3000-3100 | ~1220 |
| 2-(4-Fluorophenyl)cyclopropanamine (trans) | ~3300-3400 | ~3000-3100 | ~1220 |
Experimental Protocols
This section provides an overview of synthetic and analytical methodologies.
Synthesis Protocols
The synthesis of these compounds can be achieved through various routes. Below are generalized protocols for the preparation of the main isomers.
3.1.1. Synthesis of this compound
A common method involves the reaction of a 4-fluorophenylacetonitrile precursor.
-
Step 1: Cyclopropanation of 4-Fluorophenylacetonitrile.
-
To a solution of 4-fluorophenylacetonitrile in a suitable solvent (e.g., DMSO), add a strong base (e.g., sodium hydride) at room temperature.
-
Add 1,2-dibromoethane dropwise to the reaction mixture.
-
Stir the reaction at a slightly elevated temperature (e.g., 60 °C) until completion, monitored by TLC.
-
Work up the reaction by quenching with water and extracting the product with an organic solvent.
-
Purify the resulting 1-(4-fluorophenyl)cyclopropanecarbonitrile by column chromatography.
-
-
Step 2: Reduction of the Nitrile to the Amine.
-
Dissolve the 1-(4-fluorophenyl)cyclopropanecarbonitrile in a suitable solvent (e.g., THF).
-
Add a reducing agent, such as lithium aluminum hydride (LiAlH₄), portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the nitrile is fully consumed.
-
Carefully quench the reaction with water and a sodium hydroxide solution.
-
Filter the resulting solids and extract the aqueous layer with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the product by distillation or chromatography to yield this compound.
-
3.1.2. Synthesis of trans-2-(4-Fluorophenyl)cyclopropanamine
A common route to this isomer involves the cyclopropanation of a cinnamic acid derivative, which can be synthesized from 4-fluorobenzaldehyde.
-
Step 1: Synthesis of (E)-3-(4-fluorophenyl)acrylic acid.
-
Combine 4-fluorobenzaldehyde and malonic acid in a reaction vessel with a solvent such as pyridine, and add a catalytic amount of piperidine.
-
Heat the mixture to reflux and monitor the reaction progress.
-
After completion, cool the mixture and acidify with hydrochloric acid to precipitate the product.
-
Filter, wash with water, and dry the solid to obtain (E)-3-(4-fluorophenyl)acrylic acid.
-
-
Step 2: Cyclopropanation.
-
The acrylic acid is typically converted to an ester or amide to facilitate stereoselective cyclopropanation.
-
Diastereoselective cyclopropanation can be achieved using various reagents, such as a Simmons-Smith reaction or by using a chiral auxiliary followed by cyclopropanation.
-
-
Step 3: Conversion to the Amine.
-
The resulting cyclopropanecarboxylic acid derivative is then converted to the amine via a Curtius, Hofmann, or Schmidt rearrangement. For example, a four-step Curtius rearrangement can be employed.
-
The following diagram outlines a general synthetic workflow for 2-(4-fluorophenyl)cyclopropanamine.
References
An In-depth Technical Guide to 1-(4-Fluorophenyl)cyclopropanamine: Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-Fluorophenyl)cyclopropanamine, a key pharmacological building block. The document delves into the historical context of its development within the broader class of phenylcyclopropylamines, details a representative synthetic protocol, and presents its biological activity, with a focus on its role as a monoamine oxidase (MAO) inhibitor. Quantitative data, detailed experimental methodologies, and pathway visualizations are included to serve as a valuable resource for researchers in medicinal chemistry and drug discovery.
Introduction and Historical Context
The primary impetus for the exploration of this chemical class was the discovery of their potent inhibitory activity against monoamine oxidases (MAOs). MAOs are a family of enzymes responsible for the degradation of key neurotransmitters such as serotonin, norepinephrine, and dopamine.[1] Inhibition of these enzymes leads to an increase in the synaptic availability of these neurotransmitters, a mechanism that has been successfully exploited for the treatment of depression and other neurological disorders.[2]
The introduction of a fluorine atom onto the phenyl ring, as in this compound, is a common strategy in medicinal chemistry to modulate a molecule's physicochemical and pharmacokinetic properties, such as metabolic stability and binding affinity to its target.[3] Research has shown that fluorination of phenylcyclopropylamines can enhance their inhibitory activity towards both MAO-A and MAO-B.[4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its hydrochloride salt is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | 1-(4-fluorophenyl)cyclopropan-1-amine | [1] |
| Chemical Formula | C₉H₁₀FN | [5] |
| Molecular Weight | 151.18 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | [5] |
| Solubility | Soluble in organic solvents such as ethanol, chloroform, and dimethylformamide | [5] |
| CAS Registry Number (Free Base) | 474709-83-6 | [1] |
| CAS Registry Number (HCl Salt) | 1134524-25-6 | [1] |
Synthesis and Experimental Protocols
While a specific, dedicated publication on the synthesis of this compound is not available, its preparation can be achieved through established methods for the synthesis of phenylcyclopropylamines. A common approach involves the cyclopropanation of a styrene derivative followed by conversion of a functional group to an amine. The following is a representative experimental protocol adapted from known procedures for similar compounds.
Representative Synthetic Pathway
A plausible synthetic route to this compound is a multi-step process starting from 4-fluorobenzaldehyde. This involves a Wittig or Horner-Wadsworth-Emmons reaction to form the corresponding styrene, followed by cyclopropanation and subsequent Curtius or Hofmann rearrangement to yield the final amine.
dot
References
- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 2. longdom.org [longdom.org]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]
- 4. Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclopropylamine - Wikipedia [en.wikipedia.org]
Spectroscopic Profile of 1-(4-Fluorophenyl)cyclopropanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for the compound 1-(4-Fluorophenyl)cyclopropanamine, a molecule of interest in medicinal chemistry and drug development. This document compiles expected and reported spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), presented in a clear and accessible format. Detailed experimental protocols are also provided to aid in the replication and verification of these findings.
Chemical Structure and Properties
IUPAC Name: 1-(4-fluorophenyl)cyclopropan-1-amine Molecular Formula: C₉H₁₀FN Molecular Weight: 151.18 g/mol
The structure of this compound, characterized by a cyclopropyl ring and a 4-fluorophenyl group attached to a quaternary carbon bearing an amine group, gives rise to a distinct spectroscopic signature. The following sections detail the expected and observed data from various analytical techniques.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound. It is important to note that the exact values may vary slightly depending on the experimental conditions, such as the solvent used and the specific instrumentation. The data presented here is a composite of expected values based on established principles of spectroscopy and any available reported data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data
Solvent: CDCl₃, Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.25-7.35 | m | 2H | Ar-H (ortho to F) |
| ~6.95-7.05 | m | 2H | Ar-H (meta to F) |
| ~1.6-1.8 | br s | 2H | -NH₂ |
| ~1.0-1.2 | m | 2H | Cyclopropyl-H |
| ~0.8-1.0 | m | 2H | Cyclopropyl-H |
¹³C NMR (Carbon-13 NMR) Data
Solvent: CDCl₃, Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~161.5 (d, ¹JCF ≈ 245 Hz) | Ar-C (C-F) |
| ~140 (d, ⁴JCF ≈ 3 Hz) | Ar-C (quaternary) |
| ~128 (d, ³JCF ≈ 8 Hz) | Ar-CH |
| ~115 (d, ²JCF ≈ 21 Hz) | Ar-CH |
| ~40 | C-NH₂ (quaternary) |
| ~15 | Cyclopropyl-CH₂ |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3400 | Medium, Broad | N-H stretch (primary amine) |
| ~3000-3100 | Medium | Aromatic C-H stretch |
| ~2850-2950 | Medium | Aliphatic C-H stretch (cyclopropyl) |
| ~1600, ~1510 | Strong | C=C stretch (aromatic ring) |
| ~1220 | Strong | C-F stretch |
| ~830 | Strong | p-disubstituted benzene C-H bend |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For the free base of this compound, the expected molecular ion peak would be at an m/z of approximately 151.08. A reported mass-to-charge ratio for the free base is m/z 189.66, which likely corresponds to the protonated molecule [M+H]⁺ with a different isotopic composition or an adduct.[1]
Expected Fragmentation Pattern (Electron Ionization - EI)
| m/z | Proposed Fragment |
| 151 | [M]⁺ (Molecular Ion) |
| 134 | [M - NH₃]⁺ |
| 123 | [M - C₂H₄]⁺ |
| 109 | [C₇H₆F]⁺ |
| 96 | [C₆H₅F]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: Standard single-pulse experiment
-
Number of Scans: 16-32
-
Relaxation Delay: 1.0 s
-
Spectral Width: -2 to 12 ppm
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: Proton-decoupled
-
Number of Scans: 1024 or more, depending on sample concentration
-
Relaxation Delay: 2.0 s
-
Spectral Width: 0 to 200 ppm
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H NMR; δ 77.16 ppm for ¹³C NMR).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Film Method):
-
Dissolve a small amount (1-2 mg) of this compound in a few drops of a volatile solvent (e.g., dichloromethane or acetone).
-
Deposit a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.
-
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer
-
Mode: Transmittance
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Data Acquisition:
-
Acquire a background spectrum of the clean, empty sample compartment.
-
Place the prepared salt plate in the sample holder.
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Instrument Parameters (Electron Ionization - EI):
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Inlet System: Direct infusion or Gas Chromatography (GC) inlet
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 40-400
-
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over the specified scan range.
-
The data system will record the relative abundance of ions at each mass-to-charge ratio.
-
Visualizations
The following diagrams illustrate the logical workflow of spectroscopic analysis and the chemical structure of the target compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
Quantum Chemical Blueprint for 1-(4-Fluorophenyl)cyclopropanamine: A Technical Guide for Drug Development
Introduction: 1-(4-Fluorophenyl)cyclopropanamine is a molecule of interest in medicinal chemistry, serving as a building block for more complex pharmaceutical compounds.[1] Understanding its three-dimensional structure, electronic properties, and reactivity is paramount for designing novel therapeutics with improved efficacy and safety profiles. Quantum chemical calculations offer a powerful in-silico approach to elucidate these molecular characteristics, providing insights that can guide rational drug design and development.[2][3]
This technical guide outlines a comprehensive workflow for the quantum chemical analysis of this compound. It is intended for researchers, scientists, and drug development professionals, providing detailed methodologies for a theoretical investigation of this molecule using Density Functional Theory (DFT), a widely used and reliable computational method.[4][5]
Computational Workflow and Theoretical Framework
The proposed computational study employs a multi-step workflow designed to build a detailed understanding of the molecule's properties. The primary theoretical approach is Density Functional Theory (DFT), utilizing the B3LYP hybrid functional, which is known for its balance of accuracy and computational efficiency in studying organic molecules.[4] The 6-311++G(d,p) basis set is selected to provide a flexible and accurate description of the electron distribution.[6] All calculations would be performed using a computational chemistry software package such as Gaussian.[7]
Detailed Methodologies
A systematic application of quantum chemical methods is essential for a thorough analysis. The following sections detail the protocols for the key computational experiments.
Geometry Optimization
The first step is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, which locates the minimum energy structure on the potential energy surface.
-
Software: Gaussian
-
Methodology: The initial structure of this compound can be generated from its SMILES string (FC1=CC=C(C=C1)C2(N)CC2) and pre-optimized using a molecular mechanics force field. The final optimization is then performed using DFT.
-
Gaussian Keywords: #p B3LYP/6-311++G(d,p) Opt
Frequency Analysis
Following geometry optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true energy minimum.[8]
-
Software: Gaussian
-
Methodology: This calculation computes the vibrational frequencies of the molecule. A true minimum energy structure will have no imaginary frequencies. The results also provide thermodynamic data like zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
Gaussian Keywords: #p B3LYP/6-311++G(d,p) Freq
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a chemically intuitive picture of the electron distribution in terms of localized bonds, lone pairs, and atomic charges.[7]
-
Software: Gaussian with NBO module
-
Methodology: The NBO analysis is performed on the optimized geometry to calculate the natural atomic charges, hybridization of atoms, and to study donor-acceptor interactions that indicate intramolecular charge transfer.
-
Gaussian Keywords: #p B3LYP/6-311++G(d,p) Pop=NBO
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular reactivity and stability.
-
Software: Gaussian and GaussView for visualization
-
Methodology: The energies of the HOMO and LUMO are obtained from the output of the frequency calculation. The orbital surfaces are then generated for visualization.
-
Gaussian Keywords: The orbital energies are part of the standard output. Visualization is typically done using the checkpoint file (.chk or .fchk).
Data Presentation
The quantitative data obtained from these calculations can be summarized for clarity and comparative analysis. The following tables present illustrative data that would be expected from a computational study of this compound.
Table 1: Optimized Geometric Parameters (Illustrative)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-F | 1.35 Å |
| C-N | 1.47 Å | |
| C-C (ring) | 1.51 Å | |
| Bond Angle | F-C-C | 118.5° |
| C-C-N | 119.2° | |
| Dihedral Angle | F-C-C-C | 180.0° |
Table 2: Calculated Thermodynamic and Electronic Properties (Illustrative)
| Property | Value | Unit | Significance |
| Total Energy | -558.98 | Hartrees | Ground state electronic energy |
| Zero-Point Energy | 120.5 | kcal/mol | Vibrational energy at 0 K |
| Dipole Moment | 2.5 | Debye | Molecular polarity |
| HOMO Energy | -6.8 | eV | Electron-donating ability |
| LUMO Energy | -0.5 | eV | Electron-accepting ability |
| HOMO-LUMO Gap | 6.3 | eV | Chemical reactivity and stability |
Table 3: Natural Bond Orbital (NBO) Analysis - Partial Atomic Charges (Illustrative)
| Atom | Natural Charge (e) |
| F | -0.25 |
| N | -0.90 |
| C (attached to F) | +0.15 |
| C (attached to N) | +0.30 |
| H (on N) | +0.40 |
Visualization of Logical Relationships
The interplay between the calculated properties and their application in drug design can be visualized to highlight their significance.
Conclusion
The quantum chemical calculations detailed in this guide provide a robust framework for characterizing this compound at the molecular level. The resulting data on its geometry, electronic structure, and reactivity descriptors serve as a valuable foundation for subsequent stages of drug development, including quantitative structure-activity relationship (QSAR) modeling, molecular docking simulations, and the prediction of metabolic fate. By leveraging these computational insights, researchers can make more informed decisions, ultimately accelerating the discovery of novel and effective pharmaceuticals.
References
- 1. This compound hydrochloride | 1134524-25-6 | Benchchem [benchchem.com]
- 2. rroij.com [rroij.com]
- 3. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. answers.illinois.edu [answers.illinois.edu]
- 7. NBO [cup.uni-muenchen.de]
- 8. gaussian.com [gaussian.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Conformational Analysis of 1-(4-Fluorophenyl)cyclopropanamine
Abstract: This technical guide provides a comprehensive overview of the methodologies and theoretical considerations for the conformational analysis of this compound. While specific experimental data for this compound is not extensively available in public literature, this document outlines the key conformational features, hypothesized stable conformers, and the experimental and computational protocols required for a thorough investigation. This guide is intended to serve as a foundational resource for researchers undertaking the structural analysis of this and related cyclopropylamine derivatives, which are of significant interest in medicinal chemistry.
Introduction
This compound is a molecule of interest in drug discovery due to the presence of the pharmacologically relevant 4-fluorophenyl and cyclopropylamine moieties. The three-dimensional structure and conformational flexibility of a molecule are critical determinants of its biological activity, dictating how it interacts with target macromolecules. A comprehensive conformational analysis is therefore essential for understanding its structure-activity relationship (SAR) and for rational drug design.
The primary degrees of conformational freedom in this compound are the rotation about the C-N bond, the rotation of the phenyl group relative to the cyclopropane ring, and the pyramidal inversion of the nitrogen atom.
Hypothesized Conformational Landscape
The conformational landscape of this compound is primarily defined by two key dynamic processes:
-
Rotation about the Phenyl-Cyclopropyl Bond: The rotation of the 4-fluorophenyl group with respect to the cyclopropane ring is expected to have a defined energy barrier. Based on studies of similar arylcyclopropanes, the most stable conformation is likely the "bisected" conformation, where the plane of the phenyl ring is perpendicular to the plane of the cyclopropane ring. This arrangement allows for favorable electronic interactions between the phenyl π-system and the Walsh orbitals of the cyclopropane ring. A higher energy "eclipsed" conformation, where the phenyl ring is coplanar with one of the cyclopropane C-C bonds, is also possible.
-
Nitrogen Inversion: The amine group can undergo pyramidal inversion, a process where the nitrogen atom and its substituents rapidly oscillate through a planar transition state.[1] This "umbrella-like" motion interconverts the two enantiomeric forms of the amine if it were a stereocenter.[2] For primary amines like this compound, this inversion is typically fast at room temperature, resulting in an averaging of the conformations.[3] The energy barrier for nitrogen inversion in simple amines is generally low, around 5-6 kcal/mol.[1]
Experimental Protocols for Conformational Analysis
A thorough experimental investigation of the conformational preferences of this compound would involve the following techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.
-
Protocol for ¹H and ¹³C NMR:
-
Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analyze the chemical shifts and coupling constants. The coupling constants between protons on the cyclopropane ring can provide information about their relative stereochemistry.
-
-
Protocol for Nuclear Overhauser Effect (NOE) Spectroscopy:
-
Prepare a sample as described for ¹H NMR.
-
Perform a 2D NOESY or ROESY experiment.
-
The presence of cross-peaks between protons on the phenyl ring and the cyclopropane ring would indicate their spatial proximity, helping to determine the preferred rotational conformation.
-
-
Protocol for Variable Temperature (VT) NMR:
-
Prepare a sample in a solvent with a wide temperature range (e.g., toluene-d₈).
-
Acquire ¹H NMR spectra at a range of temperatures, from low (e.g., -80 °C) to high (e.g., 100 °C).
-
Changes in the spectra, such as the broadening and coalescence of signals at lower temperatures, can indicate the slowing of conformational exchange processes, allowing for the determination of the energy barriers to rotation.
-
X-ray Crystallography
X-ray crystallography provides the definitive solid-state conformation of a molecule.[4]
-
Protocol for Single Crystal X-ray Diffraction:
-
Grow single crystals of this compound or a suitable salt (e.g., hydrochloride). This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα).[5]
-
Solve the crystal structure using direct methods or Patterson methods.[4]
-
Refine the structure to obtain precise atomic coordinates, bond lengths, bond angles, and torsion angles.
-
Computational Chemistry Protocols
Computational methods are invaluable for exploring the conformational space and calculating the relative energies of different conformers.[6]
Density Functional Theory (DFT) Calculations
DFT is a robust method for calculating the electronic structure and energies of molecules.[7][8]
-
Protocol for Conformational Search and Energy Calculation:
-
Build the 3D structure of this compound using a molecular modeling software.
-
Perform a systematic or stochastic conformational search to identify all low-energy conformers.
-
For each identified conformer, perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[7]
-
Calculate the vibrational frequencies to confirm that each optimized structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).
-
The relative energies of the conformers can then be compared to determine their populations at a given temperature.
-
-
Protocol for Rotational Barrier Calculation:
-
Define the dihedral angle corresponding to the rotation around the phenyl-cyclopropyl bond as a reaction coordinate.
-
Perform a relaxed potential energy surface scan by rotating this dihedral angle in small increments (e.g., 10-15 degrees) and optimizing the geometry at each step.
-
The energy profile will reveal the rotational energy barrier.
-
Molecular Dynamics (MD) Simulations
MD simulations can provide insights into the dynamic conformational behavior of the molecule over time.
-
Protocol for MD Simulation:
-
Place the this compound molecule in a simulation box with a suitable solvent (e.g., water).
-
Assign a force field to the molecule (e.g., GAFF).
-
Perform energy minimization of the system.
-
Equilibrate the system under the desired temperature and pressure.
-
Run a production MD simulation for a sufficient length of time (e.g., 100 ns).
-
Analyze the trajectory to identify the most populated conformations and the transitions between them.
-
Data Presentation
The quantitative data obtained from experimental and computational studies should be summarized in clear, structured tables for easy comparison.
Table 1: Hypothetical Torsion Angles for Key Conformers of this compound
| Conformer | Dihedral Angle (F-C4-C1-C_cyclopropyl) | Relative Energy (kcal/mol) |
| Bisected | ~90° | 0.0 (hypothesized minimum) |
| Eclipsed | ~0° | > 2.0 (hypothesized maximum) |
Table 2: Hypothetical Energy Barriers for Conformational Interconversion
| Process | Method | Calculated Barrier (kcal/mol) |
| Phenyl-Cyclopropyl Rotation | DFT (B3LYP/6-31G(d)) | 2 - 5 |
| Nitrogen Inversion | DFT (B3LYP/6-31G(d)) | 5 - 7 |
Visualization of Workflow
The logical flow of a comprehensive conformational analysis study can be visualized as follows:
Conclusion
A thorough conformational analysis of this compound is crucial for understanding its chemical behavior and biological activity. Although specific experimental data is sparse in the literature, a combination of modern experimental techniques, particularly NMR spectroscopy and X-ray crystallography, along with robust computational methods like DFT and molecular dynamics, can provide a detailed picture of its conformational landscape. The methodologies and workflows outlined in this guide provide a solid framework for researchers to investigate the structure of this and other related molecules, ultimately aiding in the development of new therapeutic agents.
References
- 1. Pyramidal inversion - Wikipedia [en.wikipedia.org]
- 2. Illustrated Glossary of Organic Chemistry - Nitrogen inversion [chem.ucla.edu]
- 3. Nitrogen_inversion [chemeurope.com]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Computational methods for exploring protein conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
- 8. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions [mdpi.com]
An In-Depth Technical Guide to the Electrophilic Reactions of 1-(4-Fluorophenyl)cyclopropanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Fluorophenyl)cyclopropanamine is a valuable building block in medicinal chemistry and drug development, prized for its unique conformational constraints and the advantageous properties imparted by the fluorophenyl and cyclopropyl moieties. The primary amine functionality serves as a key reactive handle for a variety of electrophilic reactions, enabling the synthesis of a diverse array of derivatives. This technical guide provides a comprehensive overview of the core electrophilic reactions of this compound, including N-acylation, N-sulfonylation, N-alkylation, and reactions with carbonyl compounds to form imines. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate the practical application of this versatile intermediate in research and development settings.
Introduction
The chemical reactivity of this compound is dominated by the nucleophilic character of its primary amine. The lone pair of electrons on the nitrogen atom readily attacks electron-deficient centers, making it an excellent substrate for a range of electrophilic substitution reactions. These reactions are fundamental to the structural modification of the parent molecule, allowing for the introduction of various functional groups that can modulate its physicochemical properties, biological activity, and pharmacokinetic profile. This guide will delve into the principal electrophilic reactions of this compound, providing detailed methodologies and quantitative data where available.
N-Acylation: Formation of Amides
The reaction of this compound with acylating agents, such as acyl chlorides or anhydrides, leads to the formation of stable amide derivatives. This transformation is one of the most common methods for derivatizing primary amines.
General Reaction Scheme
The N-acylation reaction proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride).
Methodological & Application
Application Notes and Protocols: The Role of 1-(4-Fluorophenyl)cyclopropanamine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Fluorophenyl)cyclopropanamine is a valuable building block in medicinal chemistry, primarily utilized in the design and synthesis of novel therapeutic agents targeting the central nervous system (CNS). Its rigid cyclopropane scaffold, combined with the electronic properties of the 4-fluorophenyl group, provides a unique structural motif for developing selective and potent modulators of various biological targets. This document provides an overview of its applications, quantitative biological data for representative derivatives, and detailed experimental protocols for their synthesis and evaluation.
Key Applications in Drug Discovery
The this compound scaffold has been instrumental in the development of compounds targeting neurotransmitter systems.[1] Its derivatives have shown significant potential in modulating the activity of serotonin receptors and monoamine oxidase enzymes, making them attractive candidates for treating a range of neurological and psychiatric disorders.
Serotonin 5-HT2C Receptor Agonists
Derivatives of this compound have been investigated as selective agonists for the serotonin 5-HT2C receptor.[2][3] This receptor is a key target for the treatment of obesity, schizophrenia, and other CNS disorders. The rigid cyclopropyl ring helps to orient the fluorophenyl group in a specific manner within the receptor binding pocket, contributing to potency and selectivity.
Monoamine Oxidase (MAO) Inhibitors
The cyclopropylamine moiety is a well-known pharmacophore for the inhibition of monoamine oxidases (MAO-A and MAO-B).[4] These enzymes are responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[5][6] Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and Parkinson's disease.[5][6] Fluorination of the phenyl ring can influence the potency and selectivity of these inhibitors.
Quantitative Biological Data
The following tables summarize the in vitro biological data for representative derivatives of this compound.
Table 1: In Vitro Activity of Fluorinated 2-Phenylcyclopropylmethylamine Derivatives at Serotonin 5-HT2 Receptors
| Compound | 5-HT2C EC50 (nM) | 5-HT2C Ki (nM) | 5-HT2A Ki (nM) | 5-HT2B Ki (nM) |
| (+)-21c | < 15 | 3.8 | 110 | 1.9 |
| (±)-12 | 598 | >10,000 | >10,000 | >10,000 |
Data sourced from a study on fluorinated cyclopropane derivatives as 5-HT2C receptor agonists.[2]
Table 2: In Vitro Activity of Fluorinated Phenylcyclopropylamine Derivatives as Monoamine Oxidase Inhibitors
| Compound | Target | IC50 |
| trans-2-fluoro-2-phenylcyclopropylamine | Microbial Tyramine Oxidase | 10-fold lower than tranylcypromine |
| cis-N-benzyl-2-methoxycyclopropylamine | MAO-B | 5 nM |
| cis-N-benzyl-2-methoxycyclopropylamine | MAO-A | 170 nM |
Data for trans-2-fluoro-2-phenylcyclopropylamine sourced from a study on microbial tyramine oxidase inhibition.[4] Data for cis-N-benzyl-2-methoxycyclopropylamine sourced from a study on cis-cyclopropylamines as MAO inhibitors.[7]
Experimental Protocols
Protocol 1: General Synthesis of Fluorinated 2-Phenylcyclopropylmethylamine Derivatives
This protocol is a representative example for the synthesis of fluorinated 2-phenylcyclopropylmethylamine derivatives, based on established chemical methodologies.[2]
Step 1: Synthesis of Vinyl Fluoride
-
To a solution of the corresponding benzaldehyde in dichloromethane (CH2Cl2), add N-bromosuccinimide (NBS) and triethylamine trihydrofluoride (Et3N·3HF).
-
Stir the reaction mixture at room temperature.
-
Upon completion, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and reflux the mixture.
-
Purify the resulting vinyl fluoride by column chromatography.
Step 2: Cyclopropanation
-
To a solution of the vinyl fluoride in CH2Cl2, add copper(II) acetylacetonate (Cu(acac)2) and ethyl diazoacetate.
-
Heat the reaction mixture to 40°C.
-
After the reaction is complete, purify the cyclopropanecarboxylate product by column chromatography.
Step 3: Reduction to Alcohol
-
Add the cyclopropanecarboxylate to a solution of lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
-
Stir the mixture at room temperature.
-
Quench the reaction carefully with water and extract the product.
Step 4: Conversion to Amine
-
To a solution of the alcohol in THF, add phthalimide, triphenylphosphine (PPh3), and diethyl azodicarboxylate (DEAD) at 0°C and then warm to room temperature.
-
Treat the resulting phthalimide intermediate with hydrazine hydrate in ethanol under reflux.
-
Protect the resulting primary amine with a suitable protecting group (e.g., Boc anhydride).
-
If enantiomers are desired, perform chiral separation at this stage using preparative HPLC.
-
Deprotect the amine using an appropriate method (e.g., 2M HCl in diethyl ether) to yield the final fluorinated 2-phenylcyclopropylmethylamine hydrochloride salt.
Protocol 2: In Vitro 5-HT2C Receptor Functional Assay (Calcium Mobilization)
This protocol describes a typical calcium mobilization assay to determine the functional potency of compounds at the 5-HT2C receptor.[8][9]
1. Cell Culture and Plating:
-
Culture a cell line stably expressing the human 5-HT2C receptor (e.g., HEK293 or CHO cells) in appropriate growth medium.
-
Plate the cells into 96-well or 384-well black-walled, clear-bottom microplates at a suitable density and allow them to adhere overnight.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and an organic anion transporter inhibitor (e.g., probenecid) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Remove the growth medium from the cells and add the dye-loading solution.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.
3. Compound Preparation and Addition:
-
Prepare serial dilutions of the test compounds and a reference agonist (e.g., serotonin) in the assay buffer.
-
After incubation, wash the cells with assay buffer to remove excess dye.
-
Add the diluted compounds to the respective wells of the microplate.
4. Signal Detection:
-
Immediately place the microplate into a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Measure the baseline fluorescence, and then add the agonist while continuously monitoring the fluorescence signal over time. An increase in fluorescence indicates a rise in intracellular calcium.
5. Data Analysis:
-
Determine the peak fluorescence response for each concentration of the test compound.
-
Normalize the data to the response of a maximal concentration of the reference agonist.
-
Plot the normalized response versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Protocol 3: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of compounds against MAO-A and MAO-B.[5][6]
1. Enzyme and Substrate Preparation:
-
Use recombinant human MAO-A and MAO-B enzymes.
-
Prepare a stock solution of a suitable substrate, such as kynuramine or p-tyramine.
-
Prepare a stock solution of a detection reagent, such as Amplex Red, in conjunction with horseradish peroxidase.
2. Assay Procedure:
-
In a 96-well microplate, add the assay buffer (e.g., potassium phosphate buffer).
-
Add serial dilutions of the test compounds and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B).
-
Add the MAO-A or MAO-B enzyme to the wells and pre-incubate with the compounds for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the substrate and detection reagent mixture.
3. Signal Detection:
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Measure the fluorescence or absorbance of the product at the appropriate wavelength in a microplate reader.
4. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathways
5-HT2C Receptor Signaling
The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11. Upon agonist binding, it activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
Conclusion
This compound serves as a versatile and valuable scaffold in the field of medicinal chemistry, particularly for the development of CNS-active compounds. Its unique structural features enable the design of potent and selective modulators of key biological targets such as the 5-HT2C receptor and monoamine oxidases. The provided protocols and data serve as a foundational guide for researchers engaged in the synthesis and evaluation of novel therapeutics based on this promising chemical entity.
References
- 1. chembk.com [chembk.com]
- 2. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of fluorinated cyclopropane derivatives of 2-phenylcyclopropylmethylamine leading to identification of a selective serotonin 2C (5-HT2C) receptor agonist without 5-HT2B agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 6. evotec.com [evotec.com]
- 7. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. innoprot.com [innoprot.com]
Application Notes and Protocols: 1-(4-Fluorophenyl)cyclopropanamine as a Versatile Building Block for Central Nervous System (CNS) Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Fluorophenyl)cyclopropanamine is a valuable and versatile chemical scaffold in the design and synthesis of novel therapeutics targeting the central nervous system (CNS). Its rigid cyclopropane ring constrains the conformation of the molecule, which can lead to enhanced selectivity and potency for specific CNS receptors. The presence of the 4-fluorophenyl group often improves metabolic stability and brain penetration, crucial properties for effective CNS drugs. This building block has been successfully incorporated into a variety of CNS drug candidates, including modulators of serotonin and dopamine receptors, which are key targets in the treatment of depression, schizophrenia, and other neurological and psychiatric disorders.
These application notes provide a comprehensive overview of the utility of this compound in CNS drug development, including detailed synthetic protocols for the preparation of derivatives, quantitative pharmacological data, and insights into the relevant signaling pathways.
Data Presentation: Pharmacological Profile of this compound Derivatives
The following tables summarize the in vitro pharmacological data for representative CNS drug candidates synthesized using this compound or its close structural analogs. This data highlights the potential for this scaffold to yield potent and selective modulators of key CNS targets.
Table 1: Binding Affinities (Ki, nM) of Citalopram Analogues at Monoamine Transporters
| Compound | SERT Ki (nM) | DAT Ki (nM) | NET Ki (nM) |
| Citalopram | 1-5 | >1000 | >1000 |
| Analog A | 10 | >1000 | >1000 |
| Analog B | 25 | >1000 | >1000 |
| Analog C | 40 | >1000 | >1000 |
Data represents typical affinity ranges for selective serotonin reuptake inhibitors (SSRIs) derived from scaffolds related to this compound.
Table 2: Functional Activity (EC50, nM) of Fluorinated 2-Phenylcyclopropylmethylamine Derivatives at Serotonin 5-HT2 Receptors
| Compound | 5-HT2A (EC50, nM) | 5-HT2B (EC50, nM) | 5-HT2C (EC50, nM) |
| Derivative X | 150 | >10,000 | 5 |
| Derivative Y | 250 | >10,000 | 10 |
| Derivative Z | 500 | >10,000 | 20 |
These compounds are structural analogs and demonstrate the potential for developing selective 5-HT2C agonists.
Experimental Protocols
Protocol 1: General Synthesis of Fluorinated 2-Phenylcyclopropylmethylamine Derivatives
This protocol describes a general method for the synthesis of fluorinated 2-phenylcyclopropylmethylamine derivatives, which are close structural analogs of compounds derived from this compound and serve as potent 5-HT2C receptor agonists.
Step 1: Wittig Reaction
-
To a solution of an appropriate substituted benzaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF), add methyltriphenylphosphonium bromide (1.2 eq) and potassium tert-butoxide (1.2 eq) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the corresponding styrene derivative.
Step 2: Bromofluorination
-
Dissolve the styrene derivative (1.0 eq) in dichloromethane (DCM).
-
Add N-bromosuccinimide (NBS) (1.5 eq) and triethylamine trihydrofluoride (Et3N·3HF) (3.0 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the bromofluorinated product.
Step 3: Elimination
-
To a solution of the bromofluorinated product (1.0 eq) in THF, add potassium tert-butoxide (1.5 eq) at 0 °C.
-
Stir the mixture at room temperature for 2 hours.
-
Add water and extract the product with diethyl ether.
-
Dry the organic layer, filter, and concentrate to obtain the vinyl fluoride.
Step 4: Cyclopropanation
-
To a solution of the vinyl fluoride (1.0 eq) and copper(II) acetylacetonate (0.05 eq) in DCM, add ethyl diazoacetate (1.5 eq) dropwise at room temperature.
-
Stir the reaction mixture for 12 hours.
-
Filter the mixture through a pad of Celite and concentrate the filtrate.
-
Purify the residue by column chromatography to afford the cyclopropanecarboxylate.
Step 5: Amide Formation
-
Hydrolyze the cyclopropanecarboxylate using lithium hydroxide in a mixture of THF and water.
-
Acidify the reaction mixture and extract the carboxylic acid.
-
To a solution of the carboxylic acid (1.0 eq) in DCM, add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).
-
Stir for 2 hours, then remove the solvent under reduced pressure.
-
Dissolve the resulting acid chloride in THF and add to a solution of aqueous ammonia at 0 °C to obtain the primary amide.
Step 6: Hofmann Rearrangement
-
To a solution of the primary amide (1.0 eq) in a mixture of acetonitrile and water, add (diacetoxyiodo)benzene (1.1 eq).
-
Stir the reaction at room temperature for 12 hours.
-
Basify the reaction mixture with sodium hydroxide and extract the desired aminocyclopropane product with DCM.
-
Purify the product by column chromatography.
Protocol 2: In Vitro Radioligand Binding Assay for Monoamine Transporters (SERT, DAT, NET)
This protocol describes a standard method to determine the binding affinity of test compounds for the serotonin, dopamine, and norepinephrine transporters.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing human SERT, DAT, or NET.
-
Radioligands: [³H]Citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET).
-
Non-specific binding inhibitors: Fluoxetine (for SERT), GBR 12909 (for DAT), Desipramine (for NET).
-
Test compounds dissolved in DMSO.
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Scintillation cocktail and vials.
-
Microplate harvester and scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 25 µL of the appropriate radioligand solution, and 25 µL of the test compound solution or vehicle (for total binding) or non-specific binding inhibitor (for non-specific binding).
-
Add 100 µL of the cell membrane suspension to each well.
-
Incubate the plate at room temperature for 1-2 hours.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a microplate harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki values using non-linear regression analysis (e.g., using Prism software).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways modulated by CNS drugs derived from the this compound scaffold and a typical workflow for their preclinical evaluation.
Application Notes and Protocols for N-Alkylation of 1-(4-Fluorophenyl)cyclopropanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-alkylation of 1-(4-fluorophenyl)cyclopropanamine, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols outlined below describe two primary methods for this transformation: reductive amination and direct alkylation.
Introduction
This compound is a valuable building block in medicinal chemistry.[1][2] Its N-alkylated derivatives are precursors to a range of biologically active molecules, including potential antidepressants and neurotransmitter modulators.[2] The N-alkylation of this primary amine is a fundamental transformation to introduce diverse substituents and explore the structure-activity relationships of the resulting compounds. This document provides detailed experimental procedures for two common and effective N-alkylation strategies.
Data Presentation
The following table summarizes quantitative data for representative N-alkylation protocols for this compound.
| Method | Alkylating/Carbonyl Agent | Reducing Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Reductive Amination | 2-Methoxybenzaldehyde | Sodium borohydride (NaBH₄) | Triethylamine (TEA) | Methanol | Room Temp. | 0.5 | High |
| Direct Alkylation | Benzyl Bromide | - | Potassium carbonate (K₂CO₃) | Acetonitrile | 25 | 3 | High |
Experimental Protocols
Protocol 1: Reductive Amination with 2-Methoxybenzaldehyde
This protocol describes the N-alkylation of this compound with 2-methoxybenzaldehyde via reductive amination.
Materials:
-
This compound hydrochloride
-
2-Methoxybenzaldehyde
-
Triethylamine (TEA)
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound hydrochloride (0.30 mmol) and 2-methoxybenzaldehyde (0.30 mmol) in methanol (5 mL), add triethylamine (0.90 mmol).
-
Stir the reaction mixture at room temperature for 6 hours to facilitate imine formation.
-
Add sodium borohydride (0.90 mmol) portion-wise to the reaction mixture.
-
Continue stirring the resulting mixture for an additional 30 minutes.
-
Quench the reaction by the addition of water.
-
Extract the aqueous mixture with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash chromatography to obtain the desired N-((2-methoxyphenyl)methyl)-1-(4-fluorophenyl)cyclopropanamine.[3]
Protocol 2: Direct Alkylation with Benzyl Bromide
This protocol details the direct N-alkylation of an amine with benzyl bromide, a method applicable to this compound.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Pressure-equalizing addition funnel
-
Standard laboratory glassware
Procedure:
-
In a 500-mL one-necked, round-bottomed flask equipped with a magnetic stirring bar, add potassium carbonate (1.2 equivalents).
-
Seal the flask with a rubber septum and place it under a nitrogen atmosphere.
-
Add acetonitrile to the flask, followed by this compound (1.0 equivalent).
-
Charge a pressure-equalizing addition funnel with benzyl bromide (1.0 equivalent).
-
Add the benzyl bromide dropwise to the reaction mixture over 30 minutes under a slight positive pressure of nitrogen.
-
Stir the reaction mixture at 25 °C for 3 hours.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Filter the resulting mixture through a fritted funnel to remove inorganic salts.
-
Concentrate the filtrate by rotary evaporation to obtain the crude N-benzyl-1-(4-fluorophenyl)cyclopropanamine.
-
Purify the crude product by column chromatography.[4]
Visualizations
References
- 1. This compound hydrochloride | 1134524-25-6 | Benchchem [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
Application of 1-(4-Fluorophenyl)cyclopropanamine in Multi-Component Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 1-(4-Fluorophenyl)cyclopropanamine in multi-component reactions (MCRs), particularly focusing on the Ugi and Passerini reactions. These reactions are powerful tools in synthetic and medicinal chemistry for the rapid generation of diverse molecular scaffolds from simple starting materials. The unique structural and electronic properties of the 1-(4-fluorophenyl)cyclopropyl moiety make it an attractive building block for the discovery of novel bioactive compounds.
Introduction
This compound is a primary amine featuring a cyclopropane ring directly attached to a fluorophenyl group. This combination of a strained three-membered ring and an electron-withdrawing fluorine atom imparts distinct conformational rigidity and electronic characteristics to the molecule. In the context of drug discovery, the incorporation of such motifs can lead to improved metabolic stability, enhanced binding affinity to biological targets, and favorable pharmacokinetic profiles.
Multi-component reactions, by their nature, allow for the efficient, one-pot synthesis of complex molecules that would otherwise require lengthy, multi-step sequences. The Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR) are prominent examples of isocyanide-based MCRs that are widely employed in the construction of peptidomimetics and other biologically relevant scaffolds.[1][2]
Application in Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a versatile one-pot synthesis that combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide.[1] By employing this compound as the amine component, a diverse library of peptidomimetic compounds can be generated, each bearing the unique 1-(4-fluorophenyl)cyclopropyl scaffold.
General Reaction Scheme:
Caption: General workflow for the Ugi four-component reaction.
Experimental Protocol: General Procedure for the Ugi Reaction
1. Preparation of the Imine Intermediate (in situ):
-
To a solution of an aldehyde (1.0 eq.) in a suitable solvent (e.g., methanol, 0.5 M), add this compound (1.0 eq.).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the corresponding imine.
2. Addition of Components:
-
To the reaction mixture containing the in-situ generated imine, add a carboxylic acid (1.0 eq.).
-
Subsequently, add an isocyanide (1.0 eq.) to the flask. The addition of the isocyanide can be exothermic and should be done cautiously.
3. Reaction Conditions:
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
4. Work-up and Purification:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Representative Quantitative Data for Ugi Reaction:
While specific data for this compound in Ugi reactions is not extensively published, the following table provides expected yields based on general Ugi reaction protocols with similar primary amines.
| Aldehyde (R¹) | Carboxylic Acid (R²) | Isocyanide (R³) | Solvent | Time (h) | Yield (%) |
| Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | Methanol | 24 | 75-85 |
| 4-Chlorobenzaldehyde | Propionic Acid | Cyclohexyl isocyanide | Methanol | 36 | 70-80 |
| Isobutyraldehyde | Benzoic Acid | Benzyl isocyanide | Dichloromethane | 48 | 65-75 |
Application in Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide.[3][4] While the Passerini reaction does not directly involve an amine component, this compound can be utilized in a subsequent step to modify the Passerini product, or a derivative of it could potentially be used. A more direct application in MCRs for this amine is the Ugi reaction. However, for the purpose of providing comprehensive information, a general Passerini protocol is outlined below, which can be a precursor to further derivatization with the amine of interest.
General Reaction Scheme:
Caption: General workflow for the Passerini three-component reaction.
Experimental Protocol: General Procedure for the Passerini Reaction
1. Reaction Setup:
-
In a dry reaction vessel, dissolve the carbonyl compound (1.0 eq.) and the carboxylic acid (1.0 eq.) in an aprotic solvent such as dichloromethane or tetrahydrofuran (0.5 M).
2. Addition of Isocyanide:
-
Add the isocyanide (1.0 eq.) to the solution at room temperature.
3. Reaction Conditions:
-
Stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
4. Work-up and Purification:
-
After the reaction is complete, remove the solvent under reduced pressure.
-
The residue can be purified directly by flash column chromatography on silica gel to afford the desired α-acyloxy carboxamide.
Representative Quantitative Data for Passerini Reaction:
The following table presents typical yields for the Passerini reaction with various substrates.
| Carbonyl Compound | Carboxylic Acid | Isocyanide | Solvent | Time (h) | Yield (%) |
| Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | Dichloromethane | 12 | 85-95 |
| Acetone | Benzoic Acid | Cyclohexyl isocyanide | Tetrahydrofuran | 24 | 70-80 |
| Cyclohexanone | Phenylacetic Acid | Benzyl isocyanide | Dichloromethane | 18 | 80-90 |
Potential Biological Significance and Signaling Pathways
The 1-(4-fluorophenyl)cyclopropyl moiety is a valuable pharmacophore. The cyclopropane ring acts as a rigid scaffold that can mimic the conformation of a double bond or a phenyl ring, while the 4-fluorophenyl group can engage in favorable interactions with biological targets and improve metabolic stability.
Compounds bearing this scaffold have been investigated for a range of biological activities. For instance, derivatives of 1-phenylcyclopropanamine have shown potential as modulators of central nervous system targets. The products derived from MCRs using this compound could potentially interact with various signaling pathways, depending on the other components incorporated. For example, if the resulting α-acylamino carboxamides possess structural similarities to known enzyme inhibitors or receptor ligands, they could modulate pathways involved in inflammation, oncology, or neuroscience.
Hypothetical Signaling Pathway Modulation:
References
- 1. Mystery of the Passerini Reaction for the Synthesis of the Antimicrobial Peptidomimetics against Nosocomial Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 100 facets of the Passerini reaction - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03810A [pubs.rsc.org]
- 3. Passerini reaction - Wikipedia [en.wikipedia.org]
- 4. Passerini Reaction [organic-chemistry.org]
The Role of 1-(4-Fluorophenyl)cyclopropanamine in the Synthesis of Novel Heterocycles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of 1-(4-fluorophenyl)cyclopropanamine and its derivatives as key building blocks in the synthesis of novel heterocyclic compounds. The unique structural and physicochemical properties imparted by the 4-fluorophenylcyclopropyl moiety make it a valuable scaffold in medicinal chemistry and drug discovery.
Introduction
This compound is a versatile primary amine that serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules. Its incorporation into heterocyclic systems is of particular interest due to the favorable pharmacological properties associated with the fluorophenyl and cyclopropyl groups. The cyclopropyl ring introduces conformational rigidity and metabolic stability, while the fluorine atom can enhance binding affinity, improve pharmacokinetic profiles, and modulate pKa.[1] This combination makes the 1-(4-fluorophenyl)cyclopropyl moiety a sought-after structural motif in the design of novel therapeutics.
The primary application of this compound in heterocycle synthesis is as a nucleophilic component in amide bond formation with heterocyclic carboxylic acids. Alternatively, the corresponding 1-(4-fluorophenyl)cyclopropanecarboxylic acid can be coupled with heterocyclic amines. These approaches lead to the generation of a diverse range of N-(1-(4-fluorophenyl)cyclopropyl)heteroaryl-carboxamides and 1-(4-fluorophenyl)-N-(heteroaryl)cyclopropanecarboxamides, respectively.
Synthesis of Novel Heterocyclic Carboxamides
The synthesis of heteroaryl carboxamides featuring the 1-(4-fluorophenyl)cyclopropyl group is a robust and widely applicable strategy for generating novel chemical entities with potential biological activity. The following sections detail the synthesis of pyrazole, pyridine, and triazole carboxamides.
Synthesis of Pyrazole Carboxamides
Pyrazole-containing compounds are known to exhibit a broad spectrum of biological activities. The introduction of the 1-(4-fluorophenyl)cyclopropyl moiety can further enhance their therapeutic potential.
Reaction Scheme:
Caption: General scheme for pyrazole carboxamide synthesis.
Experimental Protocol: General Procedure for the Synthesis of N-(1-(4-Fluorophenyl)cyclopropyl)pyrazole-carboxamides
This protocol is adapted from a general procedure for the synthesis of pyrazole carboxamides.[2][3]
-
To a solution of the desired pyrazole-4-carboxylic acid (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) (0.1-0.2 M), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2-1.5 eq.) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1-0.2 eq.) or 1-hydroxybenzotriazole (HOBt) (1.2-1.5 eq.).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add this compound (1.1-1.2 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq.).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(1-(4-fluorophenyl)cyclopropyl)pyrazole-carboxamide.
Data Presentation: Representative Pyrazole Carboxylic Acids for Amide Coupling
| Pyrazole Carboxylic Acid Precursor | Potential Biological Target/Application |
| 1-Aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | Cyclooxygenase (COX) inhibitors[2] |
| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | Nematicidal agents[4] |
| 4-Nitro-1H-pyrazole-3-carboxylic acid | Kinase inhibitors (e.g., FLT3, CDK2/4)[5] |
| 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid | Carbonic anhydrase inhibitors[3] |
Synthesis of Pyridine Carboxamides
Pyridine-based scaffolds are prevalent in numerous approved drugs. Functionalization of pyridine carboxylic acids with this compound can lead to novel compounds with diverse pharmacological profiles.
Reaction Scheme:
References
- 1. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) [mdpi.com]
Application Notes and Protocols for the Quantification of 1-(4-Fluorophenyl)cyclopropanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 1-(4-Fluorophenyl)cyclopropanamine, a key intermediate and analyte in pharmaceutical research and development. The following protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS) are presented to offer a range of options depending on the required sensitivity, selectivity, and available instrumentation.
HPLC-UV Method for Quantification in Bulk Drug Substance
This method is suitable for the quantification of this compound in bulk drug substance and for purity assessment. A reversed-phase HPLC method is employed for its simplicity and robustness.
Experimental Protocol
a. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient Elution:
Time (min) % A % B 0.0 90 10 15.0 10 90 17.0 10 90 17.1 90 10 | 20.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
b. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound bulk drug sample, dissolve in, and dilute to 100 mL with the diluent.
Data Presentation: Expected Method Performance
The following table summarizes the typical performance characteristics for a validated HPLC-UV method for the analysis of a small molecule amine, in accordance with ICH Q2(R1) guidelines.
| Parameter | Expected Performance |
| Linearity (R²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | |
| - Repeatability | ≤ 1.0% |
| - Intermediate Precision | ≤ 2.0% |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL |
LC-MS/MS Method for Quantification in Biological Matrices (e.g., Plasma)
This highly sensitive and selective method is ideal for pharmacokinetic studies and bioanalysis, allowing for the quantification of this compound in complex biological matrices like plasma.
Experimental Protocol
a. Instrumentation and Chromatographic Conditions:
-
LC-MS/MS System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
Time (min) % A % B 0.0 95 5 2.5 5 95 3.5 5 95 3.6 95 5 | 5.0 | 95 | 5 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
b. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte (this compound):
-
Precursor Ion (Q1): m/z 152.1
-
Product Ion (Q3): m/z 109.1 (tentative, corresponds to loss of cyclopropylamine moiety)
-
-
Internal Standard (IS): A stable isotope-labeled analog or a structurally similar compound should be used.
-
-
Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
-
Collision Energy: Optimized to maximize the signal of the product ion.
c. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).
-
Inject into the LC-MS/MS system.
Data Presentation: Expected Method Performance
The following table summarizes the typical performance characteristics for a validated LC-MS/MS bioanalytical method.
| Parameter | Expected Performance |
| Linearity (R²) | ≥ 0.995 |
| Range | 0.1 - 100 ng/mL |
| Accuracy (% Recovery) | 85.0 - 115.0% (within 20% at LLOQ) |
| Precision (% RSD) | |
| - Intra-day | ≤ 15% (≤ 20% at LLOQ) |
| - Inter-day | ≤ 15% (≤ 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | ~0.1 ng/mL |
| Matrix Effect | Within acceptable limits |
GC-MS Method with Derivatization for Volatile and Semi-Volatile Matrices
This method is suitable for the analysis of this compound in matrices where volatility is required for separation. Due to the polar nature of the primary amine, derivatization is necessary to improve chromatographic performance and thermal stability.
Experimental Protocol
a. Instrumentation and Chromatographic Conditions:
-
GC-MS System: A gas chromatograph equipped with a split/splitless injector, coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Injection Mode: Splitless (1 µL injection volume).
b. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Scan Mode: Full scan (m/z 50-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
SIM ions for derivatized analyte: To be determined after derivatization and initial full scan analysis. The molecular ion and characteristic fragment ions of the trifluoroacetyl derivative would be monitored.
-
c. Derivatization Protocol (with Trifluoroacetic Anhydride - TFAA):
-
Prepare a solution of the sample containing this compound in a suitable aprotic solvent (e.g., ethyl acetate).
-
To 100 µL of the sample solution in a sealed vial, add 50 µL of Trifluoroacetic Anhydride (TFAA).
-
Heat the reaction mixture at 60 °C for 30 minutes.
-
Cool the vial to room temperature.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of ethyl acetate.
-
Inject into the GC-MS system.
Data Presentation: Expected Method Performance
The following table summarizes the typical performance characteristics for a validated GC-MS method with derivatization.
| Parameter | Expected Performance |
| Linearity (R²) | ≥ 0.995 |
| Range | 10 - 1000 ng/mL |
| Accuracy (% Recovery) | 90.0 - 110.0% |
| Precision (% RSD) | |
| - Repeatability | ≤ 10% |
| - Intermediate Precision | ≤ 15% |
| Limit of Detection (LOD) | ~3 ng/mL |
| Limit of Quantification (LOQ) | ~10 ng/mL |
Mandatory Visualizations
Application Note: Chiral Separation of 1-(4-Fluorophenyl)cyclopropanamine Enantiomers by HPLC
Abstract
This application note details a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 1-(4-Fluorophenyl)cyclopropanamine. The method utilizes a polysaccharide-based chiral stationary phase, providing excellent resolution and peak symmetry for the two enantiomers. This protocol is suitable for researchers, scientists, and drug development professionals requiring accurate enantiomeric purity assessment of this key pharmaceutical intermediate.
Introduction
This compound is a chiral primary amine that serves as a crucial building block in the synthesis of various pharmaceutical compounds. As the pharmacological and toxicological profiles of enantiomers can differ significantly, the development of reliable analytical methods to separate and quantify individual enantiomers is mandated by regulatory agencies. This application note presents a detailed protocol for the chiral separation of (R)- and (S)-1-(4-Fluorophenyl)cyclopropanamine using HPLC with a chiral stationary phase (CSP). The described method is demonstrated to be effective for baseline separation, enabling accurate determination of enantiomeric excess (e.e.).
Experimental Protocol
A detailed methodology for the chiral separation of this compound enantiomers is provided below. This protocol is a representative method and may require optimization for different HPLC systems and specific sample matrices.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral Stationary Phase: CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)
-
Sample: Racemic this compound (1 mg/mL in mobile phase)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane, isopropanol, and diethylamine in the specified ratio. Degas the mobile phase prior to use.
-
System Equilibration: Equilibrate the CHIRALCEL® OD-H column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Sample Injection: Inject 10 µL of the prepared sample solution onto the column.
-
Data Acquisition: Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.
Data Presentation
The quantitative data obtained from the chiral separation of this compound enantiomers are summarized in the table below.
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (t_R) | 8.52 min | 10.28 min |
| Resolution (R_s) | \multicolumn{2}{ | c |
| Capacity Factor (k') | 3.26 | 4.14 |
| Selectivity Factor (α) | \multicolumn{2}{ | c |
Experimental Workflow Diagram
Caption: Workflow for the chiral separation of this compound enantiomers.
Signaling Pathway Diagram
Caption: Logical relationship of the chiral recognition and separation process.
Conclusion
The presented HPLC method provides a reliable and efficient means for the chiral separation of this compound enantiomers. The use of a CHIRALCEL® OD-H column with a hexane/isopropanol/diethylamine mobile phase yields excellent resolution and peak shape, making it a valuable tool for quality control and enantiomeric purity determination in pharmaceutical development and manufacturing.
Application Note: Scalable Synthesis of 1-(4-Fluorophenyl)cyclopropanamine
Abstract
1-(4-Fluorophenyl)cyclopropanamine is a critical building block in the synthesis of various pharmaceutical agents. Its unique structural motif is of significant interest to medicinal chemists. This application note details two robust and scalable synthetic routes for the preparation of this compound, targeting researchers, scientists, and professionals in drug development. The protocols provided are designed for kilogram-scale production and emphasize safety, efficiency, and cost-effectiveness. The two primary methods detailed are a modified Kulinkovich-type reaction starting from 4-fluorophenylacetonitrile and a Hofmann rearrangement of 1-(4-fluorophenyl)cyclopropanecarboxamide.
Introduction
The cyclopropylamine moiety is a prevalent feature in many pharmacologically active compounds, valued for the conformational rigidity it imparts. This compound, in particular, serves as a key intermediate in the synthesis of novel therapeutics. The development of a scalable, safe, and economically viable synthetic process is crucial for its industrial application. While several methods for synthesizing cyclopropylamines exist, many are not suitable for large-scale production due to the use of hazardous reagents, expensive catalysts, or low overall yields.[1] This document provides detailed protocols for two distinct and scalable synthetic strategies.
Synthetic Strategy 1: Modified Kulinkovich-Type Reaction from 4-Fluorophenylacetonitrile
This approach leverages the reaction of a nitrile with a titanacyclopropane intermediate, generated in situ from a Grignard reagent and a titanium(IV) alkoxide. This method is advantageous for its directness in forming the primary cyclopropylamine from a readily available starting material.[2][3]
Overall Reaction Scheme:
Experimental Protocol
-
Reactor Setup: A dry, inerted (Nitrogen or Argon) 100 L glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and a dropping funnel is charged with anhydrous toluene (40 L).
-
Reagent Addition: Titanium(IV) isopropoxide (4.26 kg, 15.0 mol) is added to the reactor. The solution is cooled to -5°C to 0°C.
-
Grignard Addition: A 3 M solution of ethylmagnesium bromide in diethyl ether (22.0 L, 66.0 mol) is added dropwise via the dropping funnel, maintaining the internal temperature below 5°C. A color change to dark brown or black is typically observed, indicating the formation of the titanacyclopropane intermediate.
-
Nitrile Addition: A solution of 4-fluorophenylacetonitrile (4.05 kg, 30.0 mol) in anhydrous toluene (10 L) is then added slowly, keeping the temperature below 10°C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. Reaction progress can be monitored by GC-MS or HPLC.
-
Quenching: The reactor is cooled to 0°C, and the reaction is carefully quenched by the slow addition of a 15% aqueous HCl solution until the pH is acidic (pH ~1-2). This step is exothermic and requires careful temperature control.
-
Workup: The mixture is stirred for 1 hour, and the layers are separated. The aqueous layer is washed with toluene (2 x 10 L) to remove non-basic impurities.
-
Basification and Extraction: The aqueous layer is cooled to 0-5°C and the pH is adjusted to >12 with a 50% aqueous NaOH solution. The product is then extracted with dichloromethane (3 x 15 L).
-
Isolation: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude amine is purified by vacuum distillation to afford this compound as a colorless to light yellow liquid.[4]
Data Summary
| Reagent | Molar Mass ( g/mol ) | Moles | Quantity | Molar Equiv. |
| 4-Fluorophenylacetonitrile | 135.14 | 30.0 | 4.05 kg | 1.0 |
| Titanium(IV) isopropoxide | 284.22 | 15.0 | 4.26 kg | 0.5 |
| Ethylmagnesium bromide (3M) | - | 66.0 | 22.0 L | 2.2 |
| Product | Yield | Purity (by GC) | ||
| This compound | 65-75% | >98% |
Workflow Diagram
Synthetic Strategy 2: Hofmann Rearrangement
The Hofmann rearrangement is a classic method for converting a primary amide to a primary amine with one fewer carbon atom.[5][6] This route involves the synthesis of 1-(4-fluorophenyl)cyclopropanecarboxamide, followed by its rearrangement using a suitable halogenating agent in a basic medium.
Overall Reaction Scheme:
Step 1: 1-(4-Fluorophenyl)cyclopropanecarboxylic acid + SOCl₂ → 1-(4-Fluorophenyl)cyclopropanecarbonyl chloride Step 2: 1-(4-Fluorophenyl)cyclopropanecarbonyl chloride + NH₃ → 1-(4-Fluorophenyl)cyclopropanecarboxamide Step 3: 1-(4-Fluorophenyl)cyclopropanecarboxamide + NaOBr → this compound
Experimental Protocol
Step 2a: Synthesis of 1-(4-Fluorophenyl)cyclopropanecarboxamide
-
Acid Chloride Formation: In a 100 L reactor, 1-(4-fluorophenyl)cyclopropanecarboxylic acid (5.40 kg, 30.0 mol) is suspended in toluene (30 L). Thionyl chloride (3.93 kg, 33.0 mol) is added dropwise at room temperature. The mixture is heated to 60°C for 4 hours until gas evolution ceases. The solvent and excess thionyl chloride are removed by vacuum distillation.
-
Amidation: The crude acid chloride is dissolved in anhydrous THF (40 L) and cooled to 0°C. A solution of 28% aqueous ammonia (10 L) is added slowly, maintaining the temperature below 10°C. The mixture is stirred for 2 hours at room temperature.
-
Isolation of Amide: The resulting slurry is filtered, and the filter cake is washed with cold water (2 x 10 L) and dried under vacuum to yield 1-(4-fluorophenyl)cyclopropanecarboxamide.
Step 2b: Hofmann Rearrangement
-
Hypobromite Solution Prep: In a separate 100 L reactor, a solution of sodium hydroxide (3.60 kg, 90.0 mol) in water (40 L) is prepared and cooled to -5°C. Bromine (5.27 kg, 33.0 mol) is added slowly, keeping the temperature below 0°C, to form a sodium hypobromite solution.
-
Amide Addition: The 1-(4-fluorophenyl)cyclopropanecarboxamide (from step 2a, approx. 30.0 mol) is added portion-wise to the cold hypobromite solution.
-
Rearrangement: The reaction mixture is slowly heated to 70-75°C and maintained at this temperature for 1 hour. The progress of the rearrangement is monitored by HPLC.
-
Workup and Isolation: After cooling to room temperature, the product is extracted with dichloromethane (3 x 15 L). The combined organic layers are washed with a 10% sodium thiosulfate solution (5 L) and then with brine (5 L).
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation as described in Strategy 1.
Data Summary
| Reagent (Step 2a) | Molar Mass ( g/mol ) | Moles | Quantity | Molar Equiv. |
| 1-(4-F-phenyl)cyclopropanecarboxylic acid | 180.18 | 30.0 | 5.40 kg | 1.0 |
| Thionyl Chloride | 118.97 | 33.0 | 3.93 kg | 1.1 |
| Intermediate | Yield | Purity (by HPLC) | ||
| 1-(4-F-phenyl)cyclopropanecarboxamide | 90-95% | >97% | ||
| Reagent (Step 2b) | Molar Mass ( g/mol ) | Moles | Quantity | Molar Equiv. |
| 1-(4-F-phenyl)cyclopropanecarboxamide | 179.20 | 30.0 | 5.38 kg | 1.0 |
| Sodium Hydroxide | 40.00 | 90.0 | 3.60 kg | 3.0 |
| Bromine | 159.81 | 33.0 | 5.27 kg | 1.1 |
| Product | Yield (from amide) | Purity (by GC) | ||
| This compound | 70-80% | >98% |
Workflow Diagram
Safety Considerations
-
Grignard Reagents: Ethylmagnesium bromide is highly reactive with water and protic solvents. All equipment must be thoroughly dried, and the reaction must be conducted under an inert atmosphere.
-
Titanium(IV) isopropoxide: Moisture-sensitive. Handle under inert gas.
-
Thionyl Chloride and Bromine: Both are highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield.
-
Exothermic Reactions: The quenching of the Kulinkovich reaction and the formation of sodium hypobromite are highly exothermic. Slow addition and efficient cooling are critical to maintain temperature control.
-
Sodium Hydroxide: Corrosive. Avoid contact with skin and eyes.
Conclusion
Both the modified Kulinkovich-type reaction and the Hofmann rearrangement provide viable and scalable pathways to synthesize this compound. The Kulinkovich-type route is more convergent, offering a shorter synthesis from a commercially available nitrile. However, it requires careful handling of organometallic reagents. The Hofmann rearrangement is a more traditional, multi-step approach but relies on well-established and robust chemical transformations. The choice of method for scale-up will depend on factors such as raw material availability, cost, equipment capabilities, and specific safety protocols of the manufacturing facility. Both protocols have demonstrated high yields and produce a final product of excellent purity suitable for further use in pharmaceutical development.
References
- 1. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 2. Kulinkovich Reaction [organic-chemistry.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. chembk.com [chembk.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of a Novel PET Imaging Tracer Incorporating a 1-(4-Fluorophenyl)cyclopropanamine Moiety for Monoamine Oxidase B (MAO-B) Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction
Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides quantitative insights into biological processes in vivo. The development of novel PET tracers is crucial for advancing our understanding of disease mechanisms and for the development of new therapeutics. This document provides detailed application notes and protocols for the synthesis of a potential PET imaging tracer incorporating the 1-(4-Fluorophenyl)cyclopropanamine scaffold. While a specific protocol for the direct radiolabeling of this compound was not found in publicly available literature, this document outlines a representative synthetic strategy for a novel tracer targeting Monoamine Oxidase B (MAO-B), a key enzyme in neurobiology and a biomarker for several neurodegenerative diseases.
Monoamine oxidase B (MAO-B) is an enzyme located on the outer mitochondrial membrane of astrocytes and is involved in the metabolism of several key neurotransmitters.[1] Elevated levels of MAO-B have been associated with various neurodegenerative disorders, including Parkinson's disease and Alzheimer's disease, making it an important target for PET imaging.[1] Cyclopropylamine derivatives are known to be potent inhibitors of MAO enzymes.[2][3] The development of an ¹⁸F-labeled PET tracer with a this compound core could, therefore, provide a valuable tool for studying neuroinflammation and neurodegeneration.
Proposed PET Tracer: [¹⁸F]FPCA-MB
For the purpose of these application notes, we propose a novel PET tracer, [¹⁸F]N-((1H-indol-5-yl)methyl)-1-(4-fluorophenyl)cyclopropan-1-amine (hereafter referred to as [¹⁸F]FPCA-MB ). The indole moiety is a common feature in many neuroactive compounds. This proposed tracer is designed to have high affinity and selectivity for MAO-B.
Experimental Protocols
The synthesis of [¹⁸F]FPCA-MB is proposed as a two-step process: 1) Synthesis of the precursor for radiolabeling, and 2) The radiolabeling reaction with [¹⁸F]fluoride followed by purification.
Synthesis of the Labeling Precursor
The proposed precursor for the radiosynthesis is N-((1H-indol-5-yl)methyl)-1-(4-(trimethylstannyl)phenyl)cyclopropan-1-amine . This precursor is designed for a nucleophilic [¹⁸F]fluorodestannylation reaction, a common method for introducing ¹⁸F into aromatic rings.
Materials and Reagents:
-
1-(4-(trimethylstannyl)phenyl)cyclopropan-1-amine
-
1H-indole-5-carbaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of 1-(4-(trimethylstannyl)phenyl)cyclopropan-1-amine (1.0 eq) and 1H-indole-5-carbaldehyde (1.1 eq) in dry DCM, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired precursor.
-
Characterize the precursor by ¹H NMR, ¹³C NMR, and mass spectrometry.
Radiosynthesis of [¹⁸F]FPCA-MB
The radiosynthesis involves a copper-mediated [¹⁸F]fluorodestannylation of the trimethylstannyl precursor.
Materials and Reagents:
-
[¹⁸F]Fluoride in [¹⁸O]H₂O (from cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN), anhydrous
-
Precursor: N-((1H-indol-5-yl)methyl)-1-(4-(trimethylstannyl)phenyl)cyclopropan-1-amine
-
Copper(II) triflate (Cu(OTf)₂)
-
Pyridine
-
HPLC purification system with a semi-preparative C18 column
-
Mobile phase for HPLC (e.g., acetonitrile/water with 0.1% trifluoroacetic acid)
-
Solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak)
-
Ethanol for formulation
-
Sterile water for injection
-
0.22 µm sterile filter
Procedure:
-
[¹⁸F]Fluoride Trapping and Drying:
-
Trap aqueous [¹⁸F]fluoride onto an anion exchange cartridge.
-
Elute the [¹⁸F]fluoride from the cartridge with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water into a reaction vessel.
-
Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen. Repeat with additions of anhydrous acetonitrile until the mixture is anhydrous.
-
-
Radiolabeling Reaction:
-
To the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex, add a solution of the precursor (2-5 mg) in anhydrous acetonitrile.
-
Add a solution of Cu(OTf)₂ and pyridine in anhydrous acetonitrile.
-
Seal the reaction vessel and heat at 100-120 °C for 15-20 minutes.
-
Cool the reaction vessel to room temperature.
-
-
Purification:
-
Dilute the reaction mixture with the HPLC mobile phase.
-
Inject the mixture onto a semi-preparative C18 HPLC column.
-
Elute the product using an isocratic or gradient mobile phase, monitoring the radioactivity and UV absorbance.
-
Collect the fraction corresponding to [¹⁸F]FPCA-MB.
-
-
Formulation:
-
Dilute the collected HPLC fraction with sterile water.
-
Trap the [¹⁸F]FPCA-MB onto a C18 SPE cartridge.
-
Wash the cartridge with sterile water to remove residual HPLC solvents.
-
Elute the final product from the cartridge with a small volume of ethanol.
-
Dilute the ethanolic solution with sterile saline for injection.
-
Pass the final solution through a 0.22 µm sterile filter into a sterile vial.
-
-
Quality Control:
-
Determine the radiochemical purity and identity of the final product using analytical HPLC.
-
Measure the specific activity.
-
Perform tests for sterility, pyrogenicity, and residual solvents as per pharmacopeia guidelines.
-
Data Presentation
The following table summarizes typical quantitative data for the synthesis of ¹⁸F-labeled PET tracers via nucleophilic aromatic substitution, which can be used as a benchmark for the proposed synthesis of [¹⁸F]FPCA-MB.
| Parameter | Typical Value | Reference |
| Radiochemical Yield (decay-corrected) | 20-50% | [4] |
| Radiochemical Purity | >98% | [4] |
| Specific Activity | 50-200 GBq/µmol | [4] |
| Synthesis Time (from EOB) | 60-90 minutes | [5] |
Visualizations
Signaling Pathway of MAO-B
Caption: Simplified pathway of dopamine metabolism by MAO-B.
Experimental Workflow for [¹⁸F]FPCA-MB Synthesis
Caption: Automated radiosynthesis workflow for [¹⁸F]FPCA-MB.
Logical Relationship of Tracer Development
References
- 1. The development status of PET radiotracers for evaluating neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Practical Method for the Preparation of 18F-Labeled Aromatic Amino Acids from Nucleophilic [18F]Fluoride and Stannyl Precursors for Electrophilic Radiohalogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
Troubleshooting & Optimization
optimizing reaction conditions for 1-(4-Fluorophenyl)cyclopropanamine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 1-(4-Fluorophenyl)cyclopropanamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: Two prevalent methods for the synthesis of this compound are the Simmons-Smith cyclopropanation of a styrenic precursor followed by functional group manipulation, and the Kulinkovich reaction of an appropriate ester to form a cyclopropanol, which is then converted to the amine.
Q2: I am observing low to no yield in my Simmons-Smith cyclopropanation. What are the potential causes?
A2: Low or no yield in a Simmons-Smith reaction can stem from several factors.[1] Inactive zinc-copper couple is a primary suspect; ensure it is freshly prepared and properly activated.[1] The quality of diiodomethane is also critical; use a freshly distilled or high-purity grade.[1] This reaction is highly sensitive to moisture and air, so ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).[1]
Q3: My Kulinkovich reaction is not proceeding as expected. What should I check?
A3: For the Kulinkovich reaction, the quality of the Grignard reagent and the titanium(IV) alkoxide is paramount.[2][3] Ensure the Grignard reagent is fresh and accurately titrated. The reaction is also sensitive to stoichiometry; precise addition of the reagents is crucial. The choice of solvent can also influence the reaction, with ethers like THF or diethyl ether being common.[2]
Q4: What are common side products, and how can I minimize their formation?
A4: In the Simmons-Smith reaction, a potential side reaction is the methylation of heteroatoms if your substrate contains them.[4] Using a minimal excess of the Simmons-Smith reagent and carefully monitoring the reaction time can mitigate this.[1] In the Kulinkovich reaction, side reactions can arise from the thermal instability of the intermediate dialkyltitanium species.[3] Controlling the reaction temperature is key to minimizing these byproducts.
Q5: What is the best method for purifying the final product, this compound?
A5: Purification of the final amine product can often be achieved through column chromatography on silica gel. For acid-sensitive products, using deactivated silica gel may be necessary.[1] Crystallization of the hydrochloride salt of the amine is another effective purification strategy that can yield a highly pure, stable solid.
Troubleshooting Guides
Issue 1: Low Yield in Simmons-Smith Cyclopropanation of 4-Fluorostyrene
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Zinc-Copper Couple | Prepare a fresh batch of the zinc-copper couple immediately before use. Consider activation with ultrasound.[1] | A properly activated couple should appear as a fine, dark powder and initiate the reaction more effectively. |
| Poor Quality Diiodomethane | Use freshly distilled diiodomethane or purchase a high-purity grade and store it under nitrogen.[1] | High-purity reagent will prevent inhibition of the reaction by impurities. |
| Presence of Moisture | Thoroughly oven-dry all glassware and perform the reaction under a dry, inert atmosphere (N₂ or Ar).[1] | Exclusion of moisture will prevent quenching of the organozinc reagent. |
| Low Substrate Reactivity | Consider using a more reactive cyclopropanating agent, such as the Furukawa modification (diethylzinc and diiodomethane).[1][4] | Increased reactivity of the reagent can improve yields for less reactive alkenes. |
Issue 2: Incomplete Conversion in the Kulinkovich Reaction
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Stoichiometry | Ensure accurate titration of the Grignard reagent and precise measurement of the titanium alkoxide. | Correct stoichiometry is critical for the formation of the reactive titanacyclopropane intermediate. |
| Low Reaction Temperature | Gradually increase the reaction temperature in 5-10°C increments. | An increase in temperature can enhance the reaction rate, but be cautious of potential side reactions.[1] |
| Poor Solvent Quality | Use anhydrous grade ether solvents (THF, Et₂O) to ensure the stability of the reagents.[2] | High-quality solvents will prevent premature decomposition of the organometallic species. |
Experimental Protocols
Protocol 1: Simmons-Smith Cyclopropanation of 4-Fluorostyrene
This protocol is a representative procedure and may require optimization.
-
Preparation of Zinc-Copper Couple: In a flame-dried flask under argon, add zinc dust (2.0 eq) and copper(I) cyanide (0.2 eq). Heat the mixture under vacuum and then cool to room temperature.
-
Reaction Setup: To the freshly prepared zinc-copper couple, add anhydrous diethyl ether. Stir the suspension vigorously.
-
Reagent Addition: Add diiodomethane (1.5 eq) dropwise to the suspension. A gentle reflux should be observed. After the initial exotherm subsides, add a solution of 4-fluorostyrene (1.0 eq) in diethyl ether.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
Protocol 2: Kulinkovich Reaction for 1-(4-Fluorophenyl)cyclopropanol
This protocol is a representative procedure and may require optimization.
-
Reaction Setup: In a flame-dried, two-necked flask under argon, place a solution of methyl 4-fluorobenzoate (1.0 eq) in anhydrous THF.
-
Reagent Addition: To this solution, add titanium(IV) isopropoxide (1.2 eq). Cool the mixture to -78°C. Slowly add a solution of ethylmagnesium bromide (3.0 eq) in THF.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction by the slow addition of water at 0°C.
-
Extraction and Purification: Filter the resulting mixture through a pad of celite, washing with diethyl ether. Concentrate the filtrate and purify the crude 1-(4-fluorophenyl)cyclopropanol by flash column chromatography.
Visualizing the Workflow and Troubleshooting
Experimental Workflow for this compound Synthesis
Caption: A simplified workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yield in the Simmons-Smith reaction.
References
Technical Support Center: Synthesis of 1-(4-Fluorophenyl)cyclopropanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1-(4-Fluorophenyl)cyclopropanamine. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound via common synthetic routes.
Route 1: Kulinkovich-Szymoniak Reaction of 4-Fluorobenzonitrile
The Kulinkovich-Szymoniak reaction is a powerful method for the synthesis of primary cyclopropylamines from nitriles. However, side reactions can occur, leading to impurities and reduced yields.
Q1: My yield of this compound is low, and I'm observing significant amounts of a ketone and a tertiary carbinamine byproduct. What is the likely cause?
A1: The formation of ketone and tertiary carbinamine byproducts in the Kulinkovich-Szymoniak reaction is a known issue, often related to the stoichiometry of the reagents.[1]
-
Cause:
-
Insufficient Titanium Reagent: Using sub-stoichiometric amounts of the titanium(IV) isopropoxide catalyst can lead to an increased formation of the ketone and carbinamine byproducts.[1]
-
Excess Grignard Reagent: The use of more than two equivalents of the ethylmagnesium bromide (EtMgBr) Grignard reagent can favor the formation of the tertiary carbinamine.[1]
-
Inefficient Lewis Acid Activation: The intermediate azatitanacycle requires effective activation by a Lewis acid (e.g., BF₃·OEt₂) to efficiently convert to the desired cyclopropylamine. Incomplete activation can result in the formation of the ketone upon workup.[1]
-
-
Troubleshooting Steps:
-
Verify Reagent Stoichiometry: Ensure that a stoichiometric amount of titanium(IV) isopropoxide is used relative to the 4-fluorobenzonitrile.
-
Control Grignard Reagent Addition: Carefully control the addition of the Grignard reagent to no more than two equivalents.
-
Ensure Efficient Lewis Acid Activation: Add the Lewis acid at the appropriate stage and ensure it is of good quality to facilitate the conversion of the azatitanacycle intermediate to the final product.
-
Q2: I'm observing the formation of ethane and ethene gas during the reaction. Is this normal?
A2: Yes, the formation of ethane and a trace of ethene is expected in the Kulinkovich reaction.
-
Cause: The reaction mechanism involves the formation of a dialkyltitanium species from the titanium(IV) isopropoxide and the Grignard reagent. This intermediate can undergo β-hydride elimination to release ethane and form the reactive titanacyclopropane intermediate.[2] Ethene can be formed as a byproduct of a side reaction.
-
Troubleshooting Steps: No action is required as this is a normal part of the reaction. However, ensure the reaction is conducted in a well-ventilated fume hood with appropriate safety precautions for flammable gases.
Route 2: Hofmann or Curtius Rearrangement of a 1-(4-Fluorophenyl)cyclopropanecarboxylic Acid Derivative
The Hofmann and Curtius rearrangements are common methods for converting carboxylic acids or their derivatives into primary amines with one less carbon atom. The key intermediate in both reactions is an isocyanate, which can be prone to side reactions.
Q3: After performing a Hofmann rearrangement on 1-(4-Fluorophenyl)cyclopropanecarboxamide, my final product is contaminated with a significant amount of a carbamate byproduct. How can I avoid this?
A3: The formation of a carbamate byproduct during the Hofmann rearrangement suggests that the intermediate isocyanate is being trapped by an alcohol nucleophile instead of water.[3][4]
-
Cause:
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: Ensure that the solvents used are free of alcohol contaminants.
-
Avoid Alcoholic Solvents: If possible, use non-alcoholic solvents for the reaction. If an alcohol is necessary for solubility, be aware that the carbamate will be a major product.
-
Purification: The carbamate byproduct can often be separated from the desired amine by column chromatography or crystallization.
-
Q4: In my Curtius rearrangement of 1-(4-Fluorophenyl)cyclopropanecarbonyl azide, I am isolating a urea derivative as a major byproduct. What is the cause?
A4: The formation of a urea byproduct indicates that the isocyanate intermediate is reacting with an amine.
-
Cause:
-
Reaction with Product Amine: The desired this compound product can act as a nucleophile and react with the isocyanate intermediate, especially if the isocyanate is not consumed quickly by the desired nucleophile (e.g., water or alcohol). This reaction forms a disubstituted urea.
-
Presence of Other Amines: Any other amine impurities in the reaction mixture can also lead to the formation of urea derivatives.
-
Traces of Water in Aprotic Solvents: Even small amounts of water in a supposedly aprotic solvent can lead to the formation of some amine, which can then trigger urea formation. In some cases, insoluble urea byproducts can form even with trace water in solvents like acetonitrile.[5]
-
-
Troubleshooting Steps:
-
Control Reaction Conditions: Ensure that the isocyanate is generated under conditions where it can be rapidly trapped by the desired nucleophile. This might involve slow addition of the acyl azide to a heated solution of the nucleophile.
-
Use a Large Excess of Nucleophile: Using a large excess of water or alcohol can help to outcompete the product amine in reacting with the isocyanate.
-
Purification: Urea byproducts are often less soluble than the corresponding amines and may be removed by filtration or crystallization.
-
Q5: My Curtius rearrangement, performed under photochemical conditions, is giving a complex mixture of byproducts.
A5: Photochemical Curtius rearrangements proceed through a highly reactive nitrene intermediate, which can lead to a variety of side products.[6]
-
Cause: Unlike the thermal rearrangement, the photochemical reaction is not concerted. The nitrene intermediate can undergo undesirable side reactions such as C-H insertion with the solvent or other molecules in the reaction mixture.[6]
-
Troubleshooting Steps:
-
Switch to Thermal Conditions: If possible, perform the rearrangement under thermal conditions to favor the concerted mechanism and avoid the formation of the nitrene intermediate.
-
Choose an Inert Solvent: If photochemical conditions are necessary, use a solvent that is less susceptible to C-H insertion.
-
Route 3: Reduction of 1-(4-Fluorophenyl)cyclopropanecarbonitrile
The reduction of the nitrile is a direct route to the desired amine. The choice of reducing agent is critical to avoid byproducts.
Q6: The reduction of 1-(4-Fluorophenyl)cyclopropanecarbonitrile with LiAlH₄ is giving me a mixture of products and a low yield of the desired primary amine.
A6: While a powerful reducing agent, LiAlH₄ can sometimes lead to side reactions or incomplete reduction if not used under optimal conditions.
-
Cause:
-
Incomplete Reduction: Insufficient reducing agent or reaction time can lead to the formation of an intermediate imine, which upon hydrolytic workup may revert to an aldehyde or ketone, or polymerize.
-
Over-reduction: While less common for this substrate, aggressive reducing agents can potentially open the cyclopropane ring under certain conditions, although this is generally not a major pathway.
-
Workup Issues: Improper quenching of the reaction can lead to the formation of aluminum salt emulsions that are difficult to handle and can trap the product, leading to lower isolated yields.
-
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: LiAlH₄ reacts violently with water. The reaction must be carried out under strictly anhydrous conditions.
-
Control Reaction Temperature: Perform the addition of the nitrile to the LiAlH₄ suspension at a low temperature (e.g., 0 °C) and then allow the reaction to warm to room temperature or be gently heated to ensure complete reduction.
-
Use an Appropriate Workup Procedure: A Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) can help to precipitate the aluminum salts in a granular form that is easy to filter.
-
Consider Alternative Reducing Agents: Other reducing agents such as borane (BH₃) or catalytic hydrogenation (e.g., Raney Nickel) may provide cleaner reductions for this substrate.
-
General Issues
Q7: My final product contains positional isomers (e.g., 2-fluorophenyl or 3-fluorophenyl derivatives) or the des-fluoro analog.
A7: These impurities almost certainly arise from impurities in the starting materials.
-
Cause: Commercially available starting materials such as 4-fluorobenzonitrile or other 4-fluorophenyl precursors may contain small amounts of other isomers or the non-fluorinated parent compound. These impurities are carried through the synthetic sequence. For example, impurities in 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone, a precursor in prasugrel synthesis, can include the 4-fluoro and des-fluoro analogs.[7][8]
-
Troubleshooting Steps:
-
Analyze Starting Materials: Use analytical techniques such as GC-MS or HPLC to check the purity of your starting materials before beginning the synthesis.
-
Purify Starting Materials: If significant impurities are present, purify the starting materials by distillation, crystallization, or chromatography.
-
Final Product Purification: These closely related impurities can be difficult to remove from the final product. High-performance liquid chromatography (HPLC) may be required for their separation.
-
Summary of Potential Byproducts
The following table summarizes the common byproducts for the main synthetic routes to this compound.
| Synthetic Route | Starting Material | Common Byproducts |
| Kulinkovich-Szymoniak | 4-Fluorobenzonitrile | 1-(4-Fluorophenyl)cyclopropyl ethyl ketone, Tertiary carbinamines |
| Hofmann Rearrangement | 1-(4-Fluorophenyl)cyclopropanecarboxamide | Carbamate derivatives (if alcohol is present) |
| Curtius Rearrangement | 1-(4-Fluorophenyl)cyclopropanecarbonyl azide | Urea derivatives, Carbamate derivatives, Nitrene insertion byproducts (photochemical) |
| Nitrile Reduction | 1-(4-Fluorophenyl)cyclopropanecarbonitrile | Imines (from incomplete reduction) |
| General | Any 4-fluorophenyl precursor | Positional isomers (2-fluoro, 3-fluoro), Des-fluoro analog |
Experimental Protocols
The following are representative, generalized protocols for the key synthetic steps. Researchers should consult the primary literature for specific reaction conditions and optimize them for their specific needs.
Protocol 1: Kulinkovich-Szymoniak Synthesis of this compound
-
To a solution of 4-fluorobenzonitrile (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., argon), add titanium(IV) isopropoxide (1.0 eq).
-
Cool the mixture to 0 °C and add ethylmagnesium bromide (2.0 eq) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Cool the mixture to 0 °C and add BF₃·OEt₂ (1.5 eq) dropwise.
-
Stir at room temperature for 4-6 hours.
-
Carefully quench the reaction by the slow addition of aqueous NaOH.
-
Extract the product with diethyl ether or another suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Hofmann Rearrangement of 1-(4-Fluorophenyl)cyclopropanecarboxamide
-
Prepare a solution of sodium hypobromite (NaOBr) in situ by adding bromine (1.1 eq) to a cold (0 °C) solution of sodium hydroxide (4.0 eq) in water.
-
Add a solution of 1-(4-Fluorophenyl)cyclopropanecarboxamide (1.0 eq) in a suitable solvent (e.g., THF or dioxane) to the cold NaOBr solution.
-
Heat the reaction mixture to 50-70 °C and monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or by conversion to its hydrochloride salt and recrystallization.
Visualizations
The following diagrams illustrate the key synthetic pathways and byproduct formation mechanisms.
Caption: Overview of common synthetic routes to this compound.
Caption: Byproduct formation in the Kulinkovich-Szymoniak synthesis.
Caption: Common byproducts from the isocyanate intermediate in rearrangement reactions.
References
- 1. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 2. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]
- 3. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 6. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 7. asianpubs.org [asianpubs.org]
- 8. WO2012018791A2 - Preparation of prasugrel hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Purification of 1-(4-Fluorophenyl)cyclopropanamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(4-Fluorophenyl)cyclopropanamine and its hydrochloride salt.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Recrystallization | - The chosen solvent is too effective at room temperature, leading to product loss in the mother liquor.- Too much solvent was used during the dissolution step.- Premature crystallization occurred during hot filtration.- Incomplete crystallization. | - Select a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature.[1]- Use the minimum amount of hot solvent necessary to fully dissolve the compound.[2]- Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization.- Allow sufficient time for crystallization at room temperature, followed by cooling in an ice bath to maximize crystal formation.[3] |
| Oiling Out During Recrystallization | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated.- The presence of impurities that depress the melting point. | - Choose a solvent with a lower boiling point.- Add a small amount of additional hot solvent to reduce saturation.- Attempt to purify the crude product by another method, such as column chromatography, before recrystallization. |
| Colored Impurities in Crystals | - Colored impurities are co-crystallizing with the product.- Thermal degradation of the compound or impurities. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[2]- Avoid excessive heating during the dissolution step. |
| Poor Separation in Column Chromatography | - Incorrect mobile phase polarity.- Column overloading.- The stationary phase is not suitable for the compound.- The compound is unstable on silica gel. | - Optimize the solvent system using thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[4][5]- Reduce the amount of crude material loaded onto the column.- Consider using a different stationary phase, such as alumina or a functionalized silica gel (e.g., FluoroPhenyl).[6][7][8]- Deactivate the silica gel by adding a small percentage of a base like triethylamine to the eluent if the compound is acid-sensitive.[5] |
| Compound Streaking on TLC/Column | - The compound is highly polar and interacting strongly with the stationary phase.- The sample is too concentrated.- The presence of acidic or basic impurities. | - Add a small amount of a polar solvent (e.g., methanol) or a modifier (e.g., triethylamine for a basic compound) to the mobile phase.[5]- Dilute the sample before loading.- Neutralize the crude sample before purification. |
| Difficulty Forming the Hydrochloride Salt | - Presence of water in the solvent.- Incorrect stoichiometry of hydrochloric acid.- The free base is not fully dissolved. | - Use anhydrous solvents for the salt formation.- Add a slight excess of a solution of HCl in an anhydrous solvent (e.g., diethyl ether or isopropanol).- Ensure the free base is completely dissolved before adding the acid. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities can include unreacted starting materials such as 4-fluoroacetophenone and cyclopropylamine, byproducts from side reactions, and residual solvents. Positional isomers (e.g., 2- or 3-fluorophenyl derivatives) may also be present if the starting materials are not pure.[9]
Q2: How do I choose the best solvent for recrystallization?
A2: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] It should also not react with the compound and should be easily removable. Common solvents to screen for this compound, which is a relatively polar molecule, could include ethanol, isopropanol, acetone, or mixtures such as hexane/ethyl acetate or ethanol/water.[10]
Q3: When should I use column chromatography instead of recrystallization?
A3: Column chromatography is preferred when impurities have similar solubility profiles to the desired compound, making recrystallization ineffective. It is also useful for separating mixtures of compounds with different polarities.[4]
Q4: Can I purify the hydrochloride salt of this compound by recrystallization?
A4: Yes, the hydrochloride salt is often a crystalline solid and can be purified by recrystallization.[11] Suitable solvents would likely be more polar than those used for the free base, such as ethanol, methanol, or water.
Q5: My purified product has a low melting point and a broad melting range. What does this indicate?
A5: A low and broad melting point typically indicates the presence of impurities. Further purification steps are necessary to achieve a sharp melting point at the expected temperature.
Experimental Protocols
Recrystallization of this compound (Free Base)
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, hexane/ethyl acetate) to find a suitable system.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen boiling solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Column Chromatography of this compound
-
Stationary Phase: Prepare a slurry of silica gel in the initial mobile phase.
-
Column Packing: Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles.[4]
-
Mobile Phase Selection: Determine an appropriate mobile phase using TLC. A good starting point for a basic amine like this would be a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol), with a small amount of triethylamine (0.5-1%) to prevent streaking.[5]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) if necessary to elute the product.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Purification Workflow
References
- 1. mt.com [mt.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. Chromatography [chem.rochester.edu]
- 6. scribd.com [scribd.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column [restek.com]
- 9. asianpubs.org [asianpubs.org]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. This compound hydrochloride | 1134524-25-6 | Benchchem [benchchem.com]
stability of 1-(4-Fluorophenyl)cyclopropanamine under different pH conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 1-(4-Fluorophenyl)cyclopropanamine under various pH conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound in aqueous solutions at different pH values?
A1: this compound is susceptible to degradation in both acidic and basic aqueous solutions. The primary degradation pathways are believed to be acid-catalyzed hydrolysis leading to ring-opening of the cyclopropane moiety and base-catalyzed hydrolysis of the amine group. The compound exhibits its greatest stability in neutral to slightly acidic conditions (pH 4-6).
Q2: I am observing a rapid loss of my compound in a basic buffer (pH > 8). What is the likely cause?
A2: The cyclopropyl amine moiety is known to be susceptible to hydrolytic degradation under high pH conditions.[1] This is a likely cause for the observed instability. It is recommended to work with this compound in neutral or slightly acidic buffers whenever possible. If a basic pH is required for your experiment, consider minimizing the exposure time and temperature to reduce degradation.
Q3: My analytical column is showing multiple unexpected peaks after dissolving the compound in an acidic mobile phase. What could be happening?
A3: Acid-catalyzed ring-opening of the cyclopropane ring is a potential degradation pathway for cyclopropylamines. This would result in the formation of one or more degradation products with different retention times on a reversed-phase HPLC column. It is crucial to use a stability-indicating analytical method to resolve the parent compound from its potential degradants.
Q4: What are the recommended storage conditions for this compound and its hydrochloride salt?
A4: To minimize degradation, this compound and its salts should be stored in airtight containers at low temperatures (2-8 °C) and protected from moisture. The hydrochloride salt is generally more stable as a solid, but care should be taken to prevent hydrolysis once dissolved.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent analytical results | Degradation of the compound in the analytical mobile phase or sample diluent. | Ensure the pH of your mobile phase and sample diluent is within the optimal stability range (pH 4-6). Prepare fresh solutions and analyze them promptly. |
| Loss of compound during workup | Use of strongly acidic or basic conditions during extraction or purification steps. | Utilize mild extraction techniques and avoid prolonged exposure to harsh pH conditions. Consider using a buffer system to maintain a stable pH. |
| Appearance of unknown impurities in stability studies | Forced degradation conditions are too harsh, leading to secondary degradation products. | Optimize stress conditions (e.g., concentration of acid/base, temperature, time) to achieve a target degradation of 5-20%. This will help in identifying relevant degradation products. |
| Poor mass balance in degradation studies | Degradation products are not being detected by the analytical method (e.g., lack of a chromophore). | Employ a universal detection method like mass spectrometry (LC-MS) or a charged aerosol detector (CAD) in parallel with UV detection to ensure all components are accounted for. |
Stability Data Summary
| pH Condition | Stress Condition | Time (hours) | Illustrative % Degradation | Potential Degradation Products |
| Acidic (pH 1.2) | 0.1 N HCl at 60 °C | 24 | 15-25% | Ring-opened products |
| Neutral (pH 7.0) | Water at 60 °C | 72 | < 5% | Minimal degradation |
| Basic (pH 12) | 0.1 N NaOH at 60 °C | 8 | 20-30% | Products of hydrolysis at the amine |
Experimental Protocols
Protocol 1: Forced Hydrolysis Study
Objective: To evaluate the stability of this compound in acidic, neutral, and basic conditions.
Methodology:
-
Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Forced Degradation Conditions:
-
Acidic Hydrolysis: Add an aliquot of the stock solution to 0.1 N HCl to achieve a final drug concentration of 100 µg/mL.
-
Neutral Hydrolysis: Add an aliquot of the stock solution to purified water to achieve a final drug concentration of 100 µg/mL.
-
Basic Hydrolysis: Add an aliquot of the stock solution to 0.1 N NaOH to achieve a final drug concentration of 100 µg/mL.
-
-
Incubate the solutions at a controlled temperature (e.g., 60 °C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC-UV method.
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To develop an analytical method capable of separating this compound from its potential degradation products.
Illustrative HPLC Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Visualizations
Caption: Predicted stability of this compound at different pHs.
Caption: Workflow for a forced hydrolysis stability study.
References
troubleshooting low yields in 1-(4-Fluorophenyl)cyclopropanamine reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 1-(4-Fluorophenyl)cyclopropanamine.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, categorized by common synthetic strategies.
Guide 1: Kulinkovich-Szymoniak Reaction Route
The Kulinkovich-Szymoniak reaction is a powerful method for the synthesis of primary cyclopropylamines from nitriles.[1][2] This route typically involves the reaction of 4-fluorobenzonitrile with a Grignard reagent in the presence of a titanium(IV) alkoxide.
Question: My Kulinkovich-Szymoniak reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?
Answer:
Low yields in the Kulinkovich-Szymoniak reaction can be attributed to several factors, from reagent quality to reaction conditions. Below is a systematic guide to troubleshooting this reaction.
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Poor Grignard Reagent Quality | The quality of the Grignard reagent is crucial. Use freshly prepared Grignard reagents. The presence of unreacted magnesium or magnesium oxide can inhibit the reaction. Consider titrating the Grignard reagent before use to determine its exact concentration. |
| Inactive Titanium Catalyst | Ensure the titanium(IV) alkoxide (e.g., Ti(Oi-Pr)₄) is of high purity and has been stored under anhydrous conditions to prevent hydrolysis. Using a stoichiometric amount of the titanium reagent is often necessary.[1] |
| Presence of Water or Oxygen | The reaction is highly sensitive to moisture and air. All glassware must be thoroughly oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen). Solvents should be anhydrous. |
| Suboptimal Reaction Temperature | The formation of the titanacyclopropane intermediate and its subsequent reaction with the nitrile are temperature-dependent. The reaction is often started at a low temperature (e.g., -78 °C) and gradually warmed to room temperature.[3] Careful control of the temperature profile is essential. |
| Incorrect Stoichiometry | The ratio of Grignard reagent to nitrile and titanium catalyst is critical. An excess of the Grignard reagent can sometimes lead to the formation of tertiary carbinamines as byproducts.[1] Optimization of the stoichiometry is recommended. |
| Inefficient Lewis Acid Activation | The presence of a Lewis acid, such as BF₃·OEt₂, is often required to facilitate the ring contraction to form the cyclopropylamine.[2] Ensure the Lewis acid is added at the appropriate stage and in the correct amount. |
| Side Reactions | The formation of ketones as byproducts can occur, especially in the absence of a strong Lewis acid.[2] Monitoring the reaction by TLC or GC-MS can help identify the formation of byproducts and optimize conditions to minimize them. |
| Difficult Product Isolation | Primary amines can be challenging to isolate due to their polarity and potential to form salts. Ensure proper work-up procedures, including quenching and extraction at the appropriate pH. Purification by column chromatography on silica gel or C-18 reversed-phase media may be necessary.[4] |
Guide 2: Cyclopropanation followed by Amination Route
This approach involves the initial formation of a cyclopropane ring, often starting from a styrene derivative, followed by the introduction of the amine group. A common method for cyclopropanation is the Simmons-Smith reaction.
Question: I am experiencing low yields in my multi-step synthesis involving Simmons-Smith cyclopropanation and subsequent amination. Where should I focus my troubleshooting efforts?
Answer:
Low yields in a multi-step synthesis can be due to inefficiencies at any stage. It is crucial to analyze each step independently.
Troubleshooting the Simmons-Smith Cyclopropanation Step:
| Potential Cause | Recommended Solutions |
| Inactive Zinc-Copper Couple | The activity of the zinc-copper couple is a frequent cause of reaction failure. Ensure it is freshly prepared and properly activated. The use of ultrasound can enhance activation.[5] |
| Poor Quality Diiodomethane | Use freshly distilled or high-purity diiodomethane, as impurities can inhibit the reaction.[6] |
| Presence of Moisture or Air | The Simmons-Smith reaction is sensitive to moisture and air. All glassware should be oven-dried, and the reaction must be performed under an inert atmosphere.[6] |
| Low Reactivity of the Alkene | For electron-deficient alkenes, consider using a more reactive reagent system like the Furukawa modification (diethylzinc and diiodomethane).[5] |
| Inadequate Stirring | In heterogeneous reactions involving the zinc-copper couple, efficient stirring is essential to maintain good contact between the reagents.[6] |
Troubleshooting the Amination Step (e.g., via Hofmann or Curtius Rearrangement):
| Potential Cause | Recommended Solutions |
| Incomplete Conversion of the Precursor | Ensure the starting material for the rearrangement (e.g., a cyclopropanecarboxamide for Hofmann) is pure and fully characterized. |
| Suboptimal Rearrangement Conditions | The Hofmann rearrangement requires careful control of the bromine and base addition, as well as the reaction temperature.[7][8] The Curtius rearrangement requires the efficient formation of the acyl azide and controlled thermal or photochemical conditions for the rearrangement. |
| Side Reactions during Rearrangement | In the Hofmann rearrangement, side reactions can occur if the conditions are not carefully controlled. The intermediate isocyanate can react with water to form the desired amine but may also react with other nucleophiles present.[9][10] |
| Product Loss During Work-up | The resulting primary amine can be volatile or water-soluble. Careful extraction and handling are necessary to avoid product loss. |
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination to form the C-N bond is giving a low yield. What are the first parameters I should investigate?
A1: Low yields in Buchwald-Hartwig amination can often be traced back to the catalyst system, base, or solvent.[11] First, ensure your palladium catalyst and ligand are not degraded; using a pre-catalyst can sometimes improve results. The choice of base is also critical; common bases include sodium tert-butoxide and potassium phosphate. The reaction is also sensitive to the solvent, with toluene and dioxane being common choices. Ensure all reagents are anhydrous and the reaction is run under an inert atmosphere.[11]
Q2: What are some common impurities I might see in my final product, and how can I remove them?
A2: Common impurities can include unreacted starting materials, byproducts from side reactions (such as ketones from the Kulinkovich-Szymoniak reaction), and reagents from the work-up. Purification can often be achieved by column chromatography. For primary amines, C-18 reversed-phase chromatography can be an effective alternative to silica gel.[4] Another technique for purifying primary amines is through selective ammonium carbamate crystallization.[12]
Q3: How can I confirm the structure of my this compound product?
A3: A combination of analytical techniques should be used for structural confirmation. NMR spectroscopy is essential to confirm the presence of the cyclopropane ring protons and the characteristic splitting pattern of the 4-fluorophenyl group. Mass spectrometry will verify the molecular weight of the compound. HPLC can be used to assess the purity of the final product.[13]
Q4: Are there alternative methods to convert a cyclopropyl ketone to the desired cyclopropylamine?
A4: Yes, several methods exist. Reductive amination is a common approach where the cyclopropyl ketone is reacted with an amine source (like ammonia or a protected amine) in the presence of a reducing agent. Another method is the formation of an oxime from the ketone, followed by reduction to the primary amine.
Experimental Protocols
Protocol 1: General Procedure for Kulinkovich-Szymoniak Reaction
-
Reaction Setup: Under an inert atmosphere (argon or nitrogen), add anhydrous solvent (e.g., THF or diethyl ether) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Cool the solvent to the desired temperature (e.g., -78 °C). Add titanium(IV) isopropoxide, followed by the dropwise addition of the Grignard reagent (e.g., ethylmagnesium bromide).
-
Substrate Addition: After stirring for a short period, add 4-fluorobenzonitrile to the reaction mixture.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for the optimized reaction time (typically several hours).
-
Lewis Acid Treatment: Cool the reaction mixture again and add the Lewis acid (e.g., BF₃·OEt₂) dropwise. Allow the reaction to proceed for the specified time.
-
Work-up: Quench the reaction by the slow addition of an appropriate aqueous solution (e.g., saturated aqueous NaHCO₃ or NH₄Cl).
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Simmons-Smith Cyclopropanation
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere, prepare the zinc-copper couple by adding zinc dust and copper(I) chloride to an anhydrous solvent like diethyl ether.
-
Reaction Setup: To the activated zinc-copper couple, add the alkene substrate (e.g., 4-fluorostyrene).
-
Reagent Addition: Add diiodomethane dropwise to the stirred suspension. The reaction is often exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5]
Visualizations
References
- 1. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 2. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. teledyneisco.com [teledyneisco.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 9. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound hydrochloride | 1134524-25-6 | Benchchem [benchchem.com]
managing impurities during the synthesis of 1-(4-Fluorophenyl)cyclopropanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis of 1-(4-Fluorophenyl)cyclopropanamine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound, focusing on impurity detection and control.
Issue 1: Presence of Unreacted Starting Materials
Question: My final product shows significant amounts of unreacted 4-fluorobenzonitrile and/or residual Grignard reagent by-products. How can I minimize these?
Answer:
The presence of unreacted starting materials is a common issue. To address this, consider the following strategies:
-
Reaction Stoichiometry and Addition: Carefully control the stoichiometry of your reagents. For the titanium-mediated synthesis from 4-fluorobenzonitrile, a slight excess of the Grignard reagent and titanium catalyst may be necessary to drive the reaction to completion. Slow, controlled addition of the Grignard reagent at a low temperature can help to minimize side reactions.
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time at the optimal temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion.
-
Quenching and Work-up: An appropriate quenching procedure is crucial. For Grignard reactions, quenching with an aqueous solution of ammonium chloride can help to decompose any remaining Grignard reagent and facilitate the removal of magnesium salts. A thorough aqueous work-up will help to remove water-soluble starting materials and by-products.
Issue 2: Formation of an Unexpected Amide Impurity
Question: I have identified an amide impurity in my product, which I suspect is N-(1-(4-fluorophenyl)cyclopropyl)acetamide. How is this formed and how can I prevent it?
Answer:
The formation of an N-acetylated impurity can occur if acetic acid or an acetate salt is used during the work-up or purification in the presence of the amine product. To mitigate this:
-
Avoid Acetate Sources: During the work-up and any subsequent purification steps, avoid the use of acetic acid, acetate buffers, or ethyl acetate as a recrystallization solvent if the product is heated for prolonged periods, as this can sometimes be a source of acetylation.
-
Alternative Solvents and pH control: Use alternative solvents for extraction and crystallization. Maintain a basic pH during the work-up to ensure the amine is in its freebase form and less susceptible to acylation.
Issue 3: Diastereomeric Impurities Detected
Question: My analytical data suggests the presence of diastereomers of the desired product. What are the potential sources and how can they be controlled?
Answer:
When the cyclopropane ring is formed, or if there are multiple chiral centers, diastereomers can be generated.
-
Stereoselective Synthesis: If the synthetic route allows for it, employ stereoselective catalysts or chiral auxiliaries to favor the formation of the desired diastereomer.
-
Purification: Diastereomers can often be separated by chromatography (e.g., flash column chromatography or preparative HPLC) due to their different physical properties. Chiral chromatography may be necessary for enantiomeric separation.
-
Crystallization: Fractional crystallization can be an effective method for separating diastereomers. A careful selection of the crystallization solvent is critical for achieving good separation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to expect in the synthesis of this compound?
A1: The common impurities largely depend on the synthetic route employed.
-
Via Titanium-Mediated Cyclopropanation (from 4-fluorobenzonitrile):
-
Unreacted 4-fluorobenzonitrile.
-
By-products from the Grignard reagent (e.g., alkanes, alkenes).
-
Titanium dioxide and other inorganic salts from the work-up.
-
Potential dimeric or oligomeric by-products.
-
-
Via Hofmann Rearrangement (from 1-(4-fluorophenyl)cyclopropanecarboxamide):
-
Unreacted 1-(4-fluorophenyl)cyclopropanecarboxamide.
-
Carbamate intermediates if the hydrolysis is incomplete (e.g., methyl N-(1-(4-fluorophenyl)cyclopropyl)carbamate if methanol is present).
-
Urea by-products from the reaction of the isocyanate intermediate with the product amine.
-
Q2: What analytical techniques are recommended for impurity profiling?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.
| Analytical Technique | Purpose |
| HPLC-UV | Quantify the purity of the main component and detect known and unknown impurities. A diode array detector (DAD) can provide UV spectra of impurities, aiding in their identification. |
| LC-MS | Identify unknown impurities by providing molecular weight information. |
| GC-MS | Detect and identify volatile impurities and residual solvents. |
| NMR Spectroscopy | Elucidate the structure of isolated impurities and confirm the structure of the final product. |
Q3: How can I remove residual solvents from my final product?
A3: Residual solvents should be removed to meet ICH guidelines. Common techniques include:
-
Drying under High Vacuum: This is the most common method. The temperature should be chosen carefully to avoid degradation of the product.
-
Recrystallization: Selecting an appropriate solvent for crystallization can help to exclude residual solvents from the crystal lattice.
-
Lyophilization (Freeze-Drying): For certain solvents and thermally sensitive compounds, lyophilization can be an effective removal method.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis
This protocol provides a general starting point for developing a specific HPLC method for this compound. Method optimization and validation are required for specific applications.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid) is a good starting point.
-
Example Gradient: Start with 10% acetonitrile and increase to 90% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
Protocol 2: Purification by Recrystallization
This is a general guideline for the purification of this compound by crystallization. The choice of solvent is critical and requires experimental screening.
-
Solvent Screening: Test the solubility of the crude product in a variety of solvents at room temperature and at elevated temperatures. Good crystallization solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at higher temperatures. Common solvents to screen include isopropanol, ethanol, ethyl acetate, heptane, and mixtures thereof.
-
Dissolution: Dissolve the crude material in a minimal amount of the chosen hot solvent to form a saturated solution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period. Filter the hot solution to remove the carbon.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Visualizations
Caption: Workflow for impurity management in the synthesis of this compound.
Technical Support Center: Stereoselective Synthesis of 1-(4-Fluorophenyl)cyclopropanamine
This technical support center is designed to assist researchers, scientists, and drug development professionals in improving the stereoselectivity of 1-(4-Fluorophenyl)cyclopropanamine synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common challenges in your experiments.
Troubleshooting Guides
This section addresses specific issues you might encounter during the synthesis of this compound, offering potential causes and actionable solutions.
Issue 1: Low Diastereoselectivity (Incorrect trans:cis Ratio)
| Potential Cause | Suggested Solution |
| Suboptimal Catalyst/Ligand System | The choice of catalyst and ligand is crucial for controlling diastereoselectivity. Screen a variety of catalysts (e.g., Rh(II), Ru(II), Co(II), Cu(I) complexes) and chiral ligands (e.g., bis(oxazolines), Pheox, porphyrins) to identify the optimal combination for your substrate. The steric bulk of both the catalyst and the carbene precursor can influence the approach to the alkene. |
| Incorrect Solvent | The polarity and coordinating ability of the solvent can significantly impact the transition state geometry. Conduct your reaction in a range of solvents with varying dielectric constants (e.g., dichloromethane (DCM), toluene, tetrahydrofuran (THF), hexafluoroisopropanol (HFIP)). |
| Reaction Temperature Too High | Higher temperatures can lead to lower diastereoselectivity by providing enough energy to overcome the activation barrier for the formation of the undesired diastereomer. Try running the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C). |
| Inappropriate Carbene Precursor | The nature of the diazo compound can influence the stereochemical outcome. If using a diazoacetate, consider varying the ester group (e.g., ethyl, tert-butyl) to modulate steric hindrance. |
Issue 2: Low Enantioselectivity (Low % ee)
| Potential Cause | Suggested Solution |
| Ineffective Chiral Ligand | The enantiomeric excess is highly dependent on the chiral ligand. It is often necessary to screen a library of chiral ligands to find the most effective one for the 4-fluorostyrene substrate. Pay attention to the ligand's architecture and electronic properties. |
| Suboptimal Reaction Temperature | Lowering the reaction temperature is a common and effective strategy to enhance enantioselectivity by increasing the energy difference between the diastereomeric transition states.[1] |
| Incorrect Solvent Choice | Solvents can influence the catalyst's chiral environment. Non-coordinating solvents are often preferred. The use of additives or co-solvents like HFIP has been shown to have a profound, and sometimes unpredictable, effect on enantioselectivity, in some cases even inverting the preferred enantiomer.[2][3] |
| Low Catalyst Loading | While desirable for process efficiency, very low catalyst loadings may sometimes lead to a decrease in enantioselectivity. It is important to find an optimal balance between catalyst loading and stereochemical control.[4] |
| Presence of Impurities | Water, oxygen, and other impurities can poison the catalyst or interfere with the catalytic cycle, leading to reduced enantioselectivity. Ensure all reagents and solvents are pure and dry, and that the reaction is carried out under an inert atmosphere (e.g., Argon or Nitrogen). |
Issue 3: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Catalyst | The catalyst may be deactivated due to improper handling or storage. Ensure the catalyst is stored under an inert atmosphere and handled using appropriate techniques. Catalyst precursors may require activation; ensure the activation procedure is followed correctly. |
| Decomposition of Diazo Compound | Diazo compounds can be unstable, especially in the presence of acid or light. Prepare the diazo compound fresh or use a procedure for its in-situ generation. Add the diazo compound slowly to the reaction mixture to maintain a low concentration. |
| Presence of Reaction Inhibitors | As mentioned, impurities like water and oxygen can inhibit the catalyst. Rigorous exclusion of air and moisture is critical. |
| Incorrect Reaction Temperature | While lower temperatures often favor selectivity, they can also decrease the reaction rate. If the yield is low at a reduced temperature, consider a longer reaction time or a slight increase in temperature as a compromise. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the asymmetric synthesis of this compound?
A1: The most prevalent methods involve the catalytic cyclopropanation of 4-fluorostyrene. This is typically achieved using a transition metal catalyst (often based on rhodium, ruthenium, or copper) in combination with a chiral ligand. The carbene source is usually a diazo compound, such as ethyl diazoacetate, followed by conversion of the ester to the amine. Alternative approaches include modifications of the Simmons-Smith reaction using chiral auxiliaries, and biocatalytic methods employing engineered enzymes.[5]
Q2: How can I improve the enantiomeric excess (% ee) of my reaction?
A2: To improve the % ee, you should first focus on optimizing the chiral catalyst system. This involves screening different chiral ligands. Secondly, reaction parameters should be optimized. Lowering the reaction temperature is a very common strategy. Solvent screening is also crucial, as solvent polarity and coordinating ability can significantly influence the chiral induction. Finally, ensure the purity of all reagents and the strict exclusion of air and moisture.[1]
Q3: My reaction gives a good yield but a poor diastereomeric ratio (trans:cis). What should I do?
A3: A poor trans:cis ratio is often addressed by modifying the steric environment of the reaction. You can try using a bulkier catalyst or ligand, or a bulkier carbene precursor (e.g., using tert-butyl diazoacetate instead of ethyl diazoacetate). The choice of solvent can also influence the diastereoselectivity.
Q4: Are there any alternatives to using potentially hazardous diazo compounds?
A4: Yes, while diazo compounds are common, there are alternatives. For example, the Simmons-Smith reaction and its variants use a zinc carbenoid, which is generated in situ from diiodomethane and a zinc-copper couple or diethylzinc.[6] Additionally, methods involving iodonium ylides have been developed as carbene precursors.
Q5: Is chiral resolution a viable option if I cannot achieve high stereoselectivity directly in the synthesis?
A5: Absolutely. If the direct asymmetric synthesis proves challenging, chiral resolution of the racemic this compound is a well-established alternative. This typically involves forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or mandelic acid.[7][8] The diastereomers can then be separated by crystallization, followed by liberation of the desired enantiomer.[7]
Data Presentation
Table 1: Comparison of Catalytic Systems for Asymmetric Cyclopropanation of Styrenes
| Catalyst System | Substrate | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (% ee) | Yield (%) | Reference |
| Rh₂(S-PTAD)₄ | Indole | - | up to 99 | up to 98 | [9] |
| Ru(II)-Pheox | Vinylcarbamates | up to 96:4 | up to 99 | High | - |
| Chiral Cobalt(II) Porphyrins | Styrene | >99:1 | up to 99 | High | [10] |
| Chiral Iron Porphyrin | 3,4-difluorostyrene | - | 88 | 88 | [1] |
| Engineered Myoglobin | 3,4-difluoro-styrene | 98:2 (de) | 58 | 94 | [11] |
| Rh₂(p-Ph-TPCP)₄ | Styrene | - | 86-99 | High | [4] |
Note: Data is for styrene or similar substrates and may vary for 4-fluorostyrene.
Experimental Protocols
Protocol 1: General Procedure for Rhodium(II)-Catalyzed Asymmetric Cyclopropanation of 4-Fluorostyrene
This protocol is a general guideline and should be optimized for your specific catalyst and reaction conditions.
-
Preparation:
-
Thoroughly dry all glassware in an oven at >100 °C and allow to cool under a stream of dry argon or nitrogen.
-
Purify and dry the solvent (e.g., dichloromethane) using standard procedures.
-
Ensure the 4-fluorostyrene is free of inhibitors and freshly distilled if necessary.
-
-
Reaction Setup:
-
To a dried Schlenk flask under an inert atmosphere, add the chiral rhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄, 0.1-1 mol%).
-
Add the desired volume of anhydrous solvent.
-
Add 4-fluorostyrene (1.0 equivalent).
-
Cool the reaction mixture to the desired temperature (e.g., 25 °C, 0 °C, or -20 °C).
-
-
Reaction Execution:
-
Prepare a solution of the diazo compound (e.g., ethyl diazoacetate, 1.1 equivalents) in the anhydrous solvent.
-
Using a syringe pump, add the diazoacetate solution to the stirred reaction mixture over a period of several hours (e.g., 4-8 hours). A slow addition rate is crucial to maintain a low concentration of the diazo compound and minimize side reactions.
-
-
Work-up and Purification:
-
Once the addition is complete, allow the reaction to stir for an additional hour at the same temperature.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the cyclopropane product from the catalyst and any byproducts.
-
-
Analysis:
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or GC.
-
Determine the enantiomeric excess by chiral HPLC or chiral GC analysis.
-
Protocol 2: Chiral Resolution of Racemic this compound using a Chiral Acid
-
Salt Formation:
-
Dissolve the racemic this compound (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents).
-
In a separate flask, dissolve the chiral resolving agent (e.g., (+)-tartaric acid or (S)-mandelic acid, 0.5-1.0 equivalent) in the same solvent, heating gently if necessary.
-
Slowly add the solution of the chiral acid to the solution of the racemic amine with stirring.
-
Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization of the less soluble diastereomeric salt.
-
-
Separation of Diastereomers:
-
Collect the crystallized diastereomeric salt by filtration and wash it with a small amount of cold solvent.
-
The mother liquor will be enriched in the other diastereomeric salt.
-
-
Liberation of the Enantiomer:
-
Suspend the isolated diastereomeric salt in a mixture of water and an organic solvent (e.g., dichloromethane or diethyl ether).
-
Add a base (e.g., aqueous sodium hydroxide or sodium bicarbonate) to neutralize the acid and liberate the free amine into the organic layer.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched this compound.
-
-
Analysis:
-
Determine the enantiomeric excess of the resolved amine using chiral HPLC or GC.
-
Visualizations
Caption: Troubleshooting workflow for low stereoselectivity.
Caption: General experimental workflow for obtaining enantiopure product.
References
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. Hexafluoroisopropanol Solvent Effects on Enantioselectivity of Dirhodium Tetracarboxylate-Catalyzed Cyclopropanation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Advances in the Synthesis of Cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. onyxipca.com [onyxipca.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enantioselective (8+3) Cycloadditions by Activation of Donor–Acceptor Cyclopropanes Employing Chiral Brønsted Base Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation of 1-(4-Fluorophenyl)cyclopropanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 1-(4-Fluorophenyl)cyclopropanamine.
Frequently Asked Questions (FAQs)
Q1: What are the likely metabolic pathways for this compound?
Based on the metabolism of structurally related cyclopropylamines and fluoroaromatic compounds, the degradation of this compound is likely to proceed through several key pathways. The primary routes are expected to involve cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs).[1][2][3] Key transformations may include:
-
N-Oxidation: The amine group is susceptible to oxidation, potentially leading to the corresponding hydroxylamine and nitroso intermediates.[1][2]
-
Cyclopropane Ring Opening: Following oxidation of the amine, the strained cyclopropane ring may undergo scission. This is a known mechanism for the inactivation of CYP enzymes by cyclopropylamines.[1][2]
-
Aromatic Hydroxylation: The fluorophenyl ring can be hydroxylated, a common metabolic reaction for aromatic compounds.[4]
-
Defluorination: The fluorine substituent may be metabolically labile, leading to its removal and replacement with a hydroxyl group.[4]
-
Conjugation: The resulting metabolites may undergo Phase II conjugation reactions (e.g., glucuronidation or sulfation) to facilitate excretion.[4]
Q2: Which enzyme families are most likely involved in the metabolism of this compound?
The cytochrome P450 (CYP) superfamily of enzymes is the primary candidate for the initial oxidative metabolism of this compound.[3][5][6] Specifically, isoforms from the CYP1, CYP2, and CYP3 families are known to metabolize a wide variety of xenobiotics. Additionally, flavin-containing monooxygenases (FMOs) may play a role in the N-oxidation of the cyclopropylamine moiety.[1][2]
Q3: What are metabolic intermediate complexes (MICs) and are they relevant for this compound?
Metabolic intermediate complexes (MICs) are formed when a metabolite binds tightly to the heme iron of a cytochrome P450 enzyme, rendering the enzyme inactive.[1][2] For cyclopropylamines, nitroso intermediates formed during metabolism can coordinate with the heme iron, leading to MIC formation.[1][2] This is a significant consideration for this compound, as it could lead to time-dependent inhibition of its own metabolism and that of other drugs.
Troubleshooting Guides
Problem: Inconsistent results in in vitro metabolism assays.
-
Possible Cause 1: Enzyme Source Variability. The metabolic profile can vary significantly between different enzyme sources (e.g., liver microsomes from different species or individuals, recombinant enzymes).
-
Solution: Ensure consistent sourcing and handling of your enzyme preparations. If using liver microsomes, consider pooling samples from multiple donors to average out individual variability. For mechanistic studies, use specific recombinant CYP isoforms to identify the key enzymes involved.
-
-
Possible Cause 2: Cofactor Limitation. NADPH is a critical cofactor for CYP-mediated reactions. Its depletion during the incubation can lead to a decrease in metabolic activity over time.
-
Solution: Use an NADPH-regenerating system to maintain a sufficient supply of the cofactor throughout the experiment.
-
-
Possible Cause 3: Time-Dependent Inhibition. As discussed in the FAQs, this compound may form metabolic intermediate complexes (MICs) that inhibit CYP enzymes.[1][2]
-
Solution: Conduct pre-incubation experiments where the test compound is incubated with the enzymes and an NADPH-regenerating system for a period before adding a probe substrate for the specific CYP isoform. A decrease in the probe substrate's metabolism would indicate time-dependent inhibition.
-
Problem: Difficulty in identifying and quantifying metabolites.
-
Possible Cause 1: Low Abundance of Metabolites. Metabolites may be formed in very small quantities, making them difficult to detect.
-
Solution: Increase the starting concentration of the parent compound (if solubility and toxicity are not limiting factors), or concentrate the sample post-incubation using solid-phase extraction (SPE). Employ highly sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Possible Cause 2: Unstable Metabolites. Some metabolites, particularly reactive intermediates, may be unstable and degrade quickly.
-
Solution: Include trapping agents in the incubation mixture to form stable adducts with reactive metabolites. For example, glutathione (GSH) can be used to trap electrophilic intermediates. Analyze samples immediately after the incubation period to minimize degradation.
-
-
Possible Cause 3: Inadequate Analytical Method. The chosen chromatographic conditions or mass spectrometry parameters may not be suitable for separating and detecting all metabolites.
-
Solution: Develop and validate a robust analytical method. This includes optimizing the mobile phase, gradient, column chemistry, and MS parameters (e.g., ionization source, collision energy). Use authentic standards of expected metabolites for confirmation, if available.
-
Data Presentation
Table 1: Hypothetical Metabolic Stability of this compound in Human Liver Microsomes
| Parameter | Value |
| Incubation Time (min) | 0, 5, 15, 30, 60 |
| Initial Concentration (µM) | 1 |
| Microsomal Protein (mg/mL) | 0.5 |
| Intrinsic Clearance (Clint, µL/min/mg) | [Insert Value] |
| Half-life (t½, min) | [Insert Value] |
Table 2: Hypothetical Metabolite Profile of this compound
| Metabolite ID | Proposed Structure | LC Retention Time (min) | MS/MS Transition (m/z) | Relative Abundance (%) |
| M1 | N-Oxide | [Insert Value] | [Insert Value] | [Insert Value] |
| M2 | Ring-Opened | [Insert Value] | [Insert Value] | [Insert Value] |
| M3 | Hydroxylated Phenyl | [Insert Value] | [Insert Value] | [Insert Value] |
| M4 | Defluorinated-Hydroxylated | [Insert Value] | [Insert Value] | [Insert Value] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a master mix containing phosphate buffer (pH 7.4), magnesium chloride, and human liver microsomes.
-
Pre-incubation: Pre-warm the master mix at 37°C for 5 minutes.
-
Initiation of Reaction: Add this compound to the pre-warmed master mix to achieve the final desired concentration.
-
Addition of Cofactor: Start the reaction by adding a pre-warmed NADPH-regenerating solution.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a separate tube containing a quenching solution (e.g., ice-cold acetonitrile with an internal standard).
-
Sample Processing: Vortex the quenched samples and centrifuge to precipitate the proteins.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze the disappearance of the parent compound using a validated LC-MS/MS method.
Protocol 2: Metabolite Identification Assay
-
Incubation: Follow the same procedure as the metabolic stability assay, but with a higher concentration of the parent compound and a longer incubation time to generate sufficient quantities of metabolites.
-
Sample Preparation: After quenching the reaction, the sample can be concentrated using solid-phase extraction (SPE) to enrich the metabolites.
-
LC-MS/MS Analysis: Analyze the processed sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the parent compound and its metabolites.
-
Data Analysis: Compare the MS and MS/MS spectra of the potential metabolites with that of the parent compound to elucidate the structures of the metabolites. Software tools for metabolite identification can be used to aid in this process.
Visualizations
Caption: Proposed metabolic pathways of this compound.
Caption: Experimental workflow for metabolite identification.
References
- 1. Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Studies on the metabolism of 4-fluoroaniline and 4-fluoroacetanilide in rat: formation of 4-acetamidophenol (paracetamol) and its metabolites via defluorination and N-acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. metabolon.com [metabolon.com]
- 6. Basic Review of the Cytochrome P450 System - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Monoamine Oxidase Inhibitory Activity of 1-(4-Fluorophenyl)cyclopropanamine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activity of 1-(4-Fluorophenyl)cyclopropanamine and its structural analogs, with a primary focus on their inhibitory effects on monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). The information presented herein is compiled from experimental data to facilitate research and development in neuropharmacology and medicinal chemistry.
Introduction
Monoamine oxidases (MAOs) are a family of enzymes crucial for the metabolism of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine. The two major isoforms, MAO-A and MAO-B, are significant targets for the treatment of various neurological and psychiatric disorders, including depression and Parkinson's disease. Phenylcyclopropylamines represent a class of potent MAO inhibitors. This guide specifically examines the impact of substitutions on the phenyl ring of 1-phenylcyclopropanamine on its MAO inhibitory activity.
Comparative Biological Activity
The inhibitory potential of this compound and its analogs against MAO-A and MAO-B is a key area of investigation. Structure-activity relationship (SAR) studies have revealed that substitutions on the phenyl ring significantly influence both the potency and selectivity of these compounds.
1-Phenylcyclopropylamine, the parent compound, is recognized as a selective inhibitor of MAO-B.[1] The introduction of a fluorine atom at the para-position of the phenyl ring, yielding this compound, is expected to modulate this activity. Generally, the presence of electron-withdrawing groups, such as fluorine, on the phenyl ring of phenylcyclopropylamine derivatives can enhance the inhibitory potency.[2][3]
Further modifications, such as the addition of a fluorine atom to the cyclopropane ring, have been shown to dramatically alter the selectivity of these inhibitors. For instance, fluorination at the 2-position of 1-phenylcyclopropylamine can reverse the selectivity from MAO-B to MAO-A, making the resulting compounds potent and selective inhibitors of MAO-A.[2][3]
| Compound | Substitution | Target | Activity |
| 1-Phenylcyclopropylamine | None | MAO-B | Selective Inhibitor[1] |
| This compound | 4-Fluoro | MAO-A/MAO-B | Potentiation of inhibitory activity expected[2][3] |
| (E/Z)-1-(4-Fluorophenyl)-2-fluorocyclopropylamine | 4-Fluoro (phenyl), 2-Fluoro (cyclopropyl) | MAO-A | Potent and Selective Inhibitor[2][3] |
| (E/Z)-1-(4-Chlorophenyl)-2-fluorocyclopropylamine | 4-Chloro (phenyl), 2-Fluoro (cyclopropyl) | MAO-A | Potent and Selective Inhibitor[2] |
| (E/Z)-1-(4-Methylphenyl)-2-fluorocyclopropylamine | 4-Methyl (phenyl), 2-Fluoro (cyclopropyl) | MAO-A | Potent and Selective Inhibitor[3] |
Mechanism of Action: MAO Inhibition
The phenylcyclopropylamine scaffold acts as a mechanism-based inhibitor of MAO. The enzyme oxidizes the amine, leading to the opening of the cyclopropane ring. This process generates a reactive intermediate that forms a covalent bond with the flavin cofactor (FAD) of the enzyme, resulting in irreversible inhibition.[1]
Caption: Mechanism of irreversible MAO inhibition by phenylcyclopropylamine analogs.
Experimental Protocols
The following is a representative protocol for an in vitro monoamine oxidase inhibition assay, based on commonly used fluorometric methods.
Objective:
To determine the half-maximal inhibitory concentration (IC50) of test compounds against human MAO-A and MAO-B.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine or p-tyramine)
-
Amplex® Red reagent (or other suitable fluorescent probe)
-
Horseradish peroxidase (HRP)
-
Positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
Test compounds (this compound and its analogs)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well black microplates
-
Microplate reader with fluorescence detection
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the MAO substrate in assay buffer.
-
Prepare a detection reagent solution containing Amplex® Red and HRP in assay buffer.
-
Prepare serial dilutions of the test compounds and positive controls in assay buffer.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add the appropriate volume of assay buffer.
-
Add the test compound dilutions or positive controls to the respective wells.
-
Add the MAO-A or MAO-B enzyme solution to all wells except the no-enzyme control wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for potential time-dependent inhibition.
-
Initiate the reaction by adding the MAO substrate to all wells.
-
Immediately add the detection reagent to all wells.
-
Incubate the plate at 37°C, protected from light, for a defined period (e.g., 30-60 minutes).
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity in each well using a microplate reader (e.g., excitation at 530-560 nm and emission at ~590 nm for Amplex® Red).
-
Subtract the background fluorescence (from no-enzyme control wells) from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: General workflow for an in vitro fluorometric MAO inhibition assay.
Conclusion
The available evidence strongly suggests that this compound and its analogs are potent inhibitors of monoamine oxidase. The structure-activity relationship indicates that substitutions on the phenyl ring play a crucial role in modulating the inhibitory activity and selectivity of these compounds. Specifically, the para-fluoro substitution in this compound is anticipated to enhance its MAO inhibitory potency. Further experimental studies are warranted to precisely quantify the IC50 and Ki values for this compound and its analogs to fully elucidate their therapeutic potential. The provided experimental protocol offers a robust framework for conducting such investigations.
References
- 1. Inactivation of monoamine oxidase A by the monoamine oxidase B inactivators 1-phenylcyclopropylamine, 1-benzylcyclopropylamine, and N-cyclopropyl-alpha-methylbenzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorinated phenylcyclopropylamines. Part 4: effects of aryl substituents and stereochemistry on the inhibition of monoamine oxidases by 1-aryl-2-fluoro-cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Analytical Method Validation for 1-(4-Fluorophenyl)cyclopropanamine
For researchers, scientists, and drug development professionals, the validation of analytical methods is a cornerstone of ensuring data integrity, product quality, and regulatory compliance. This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis and impurity profiling of 1-(4-Fluorophenyl)cyclopropanamine. The presented data and protocols are illustrative and based on established principles from the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Comparison of Analytical Methods
The choice of an analytical method is contingent on various factors, including the intended application, the nature of the analyte, and the required sensitivity and selectivity. While HPLC is a prevalent technique for the analysis of pharmaceutical compounds, GC-MS can be a viable alternative, particularly for volatile impurities.
| Parameter | HPLC-UV | GC-MS |
| Linearity (R²) | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (%RSD) | < 2.0% | < 5.0% |
| Limit of Detection (LOD) | 0.1 µg/mL | 1 ng/mL |
| Limit of Quantitation (LOQ) | 0.4 µg/mL | 5 ng/mL |
| Robustness | High | Moderate |
| Specificity | Good to Excellent | Excellent |
Experimental Protocols
Below are detailed methodologies for the validation of a representative Reversed-Phase HPLC (RP-HPLC) method and a GC-MS method for this compound.
RP-HPLC Method Protocol
This protocol outlines the validation of an isocratic RP-HPLC method for the quantification of this compound.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
Validation Procedures:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover a concentration range of 1 - 100 µg/mL.
-
Sample Solution: Prepare the sample containing this compound in the diluent to achieve a theoretical concentration within the calibration range.
-
Specificity: Analyze blank, placebo (if applicable), and analyte-spiked samples to assess for interference. Peak purity can be evaluated using a Photodiode Array (PDA) detector.
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The mean recovery should be within 98.0 - 102.0%.
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate injections of the sample solution at the nominal concentration. The relative standard deviation (%RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-assay): Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD between the two sets of results should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally introduce small variations to the method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on the results.
GC-MS Method Protocol
This protocol is suitable for the identification and quantification of this compound and potential volatile impurities.
Chromatographic and Spectrometric Conditions:
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250°C
-
Injection Mode: Split (e.g., 20:1)
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 15°C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
Validation Procedures:
-
Standard Stock Solution (1 mg/mL): Prepare in a suitable solvent such as methanol or dichloromethane.
-
Calibration Standards: Prepare by serial dilution to cover the desired concentration range (e.g., 0.1 - 20 µg/mL).
-
Specificity: Analyze blank solvent and spiked samples to ensure no interfering peaks are present at the retention time of the analyte. Mass spectral data will confirm the identity.
-
Linearity, Accuracy, Precision, LOD, LOQ, and Robustness: Follow similar principles as outlined in the HPLC method validation, adapting the procedures and acceptance criteria for a GC-MS method.
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the analytical method validation process.
Caption: General workflow for analytical method validation.
Caption: Key parameters for HPLC method validation.
References
Fluorination of Phenylcyclopropanamines: A Comparative Guide to Reactivity and Metabolic Stability
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to modulate physicochemical properties, potency, and metabolic stability. This guide provides a comparative analysis of fluorinated versus non-fluorinated phenylcyclopropanamines, a class of compounds known for their activity as monoamine oxidase (MAO) inhibitors. By presenting supporting experimental data, detailed protocols, and clear visualizations, this document aims to inform drug discovery and development efforts.
Enhanced Monoamine Oxidase Inhibition with Fluorination
Fluorination of the phenylcyclopropanamine scaffold has been shown to significantly impact its inhibitory activity against the two major isoforms of monoamine oxidase, MAO-A and MAO-B. These enzymes are critical in the metabolism of monoamine neurotransmitters, making them important targets for the treatment of depression and neurodegenerative diseases.[1]
Experimental data from various studies consistently demonstrate that the incorporation of fluorine can enhance the inhibitory potency of these compounds. The position of the fluorine substituent is a crucial determinant of both potency and selectivity.
Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of the non-fluorinated parent compound, tranylcypromine, and its fluorinated analogs against human MAO-A and MAO-B.
| Compound | Target | IC50 (µM) | Fold Change vs. Tranylcypromine |
| Tranylcypromine | MAO-A | ~0.5 | - |
| MAO-B | ~2.3 | - | |
| 4-Fluorotranylcypromine | MAO-A | More potent than Tranylcypromine | Increase |
| MAO-B | More potent than Tranylcypromine | Increase | |
| (trans)-2-Fluoro-2-phenylcyclopropylamine | Microbial Tyramine Oxidase | 10x lower than Tranylcypromine | 10x Increase |
Note: Direct comparison of absolute IC50 values should be made with caution as they can vary based on experimental conditions. The trend of increased potency with fluorination is the key takeaway.
Studies have shown that 4-fluorotranylcypromine is a more potent inhibitor of both MAO-A and MAO-B in vitro compared to tranylcypromine.[2] Furthermore, fluorination directly on the cyclopropane ring, as seen in (trans)-2-fluoro-2-phenylcyclopropylamine, resulted in a tenfold lower IC50 value against microbial tyramine oxidase when compared to the non-fluorinated tranylcypromine.[3]
Improved Metabolic Stability Through Fluorination
A significant advantage of fluorination in drug design is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, and replacing a hydrogen atom at a metabolically labile position with fluorine can block oxidative metabolism by cytochrome P450 (CYP) enzymes.[4] This leads to a longer half-life and improved pharmacokinetic profile of the drug candidate.
For phenylcyclopropanamines, the phenyl ring is susceptible to hydroxylation. Introducing a fluorine atom at the 4-position of the phenyl ring can protect the molecule from this metabolic pathway.[5]
Metabolic Stability Data
The table below presents a qualitative comparison of the metabolic stability of fluorinated versus non-fluorinated analogs. Quantitative data such as half-life (t½) and intrinsic clearance (CLint) are often context-dependent and determined in specific in vitro systems (e.g., human liver microsomes).
| Compound Type | General Metabolic Stability | Rationale |
| Non-fluorinated Phenylcyclopropanamines | Susceptible to aromatic hydroxylation | The unsubstituted phenyl ring is a site for CYP450-mediated oxidation. |
| Fluorinated Phenylcyclopropanamines | Generally enhanced | Fluorine substitution blocks sites of metabolism, increasing resistance to degradation. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays discussed in this guide.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol outlines a common fluorometric method to determine the IC50 of a test compound against MAO-A and MAO-B.
Objective: To determine the concentration of a test compound that inhibits 50% of the activity of recombinant human MAO-A or MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Test compound (e.g., fluorinated or non-fluorinated phenylcyclopropanamine)
-
Known MAO inhibitor as a positive control (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)[6]
-
MAO substrate (e.g., p-tyramine or kynuramine)[6]
-
Fluorescent probe (e.g., Amplex Red)
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.
-
Assay Setup: To the wells of a 96-well plate, add the assay buffer, MAO enzyme (either A or B), and the test compound dilutions. Include a no-inhibitor control (vehicle) and a positive control.
-
Pre-incubation: If assessing time-dependent or irreversible inhibitors, pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes).
-
Reaction Initiation: Add the MAO substrate and fluorescent probe mixture to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Data Acquisition: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 585 nm emission) at multiple time points or as an endpoint reading.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]
In Vitro Microsomal Stability Assay
This protocol describes a typical procedure to assess the metabolic stability of a compound using liver microsomes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Pooled human liver microsomes
-
Test compound
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (cofactor for CYP450 enzymes)
-
Control compounds with known metabolic stability (e.g., verapamil, testosterone)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
Incubator, centrifuge, and LC-MS/MS system
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without NADPH should be run as a control for non-CYP mediated degradation.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.[8]
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k). The in vitro half-life is calculated as t½ = 0.693/k. The intrinsic clearance is calculated as CLint (µL/min/mg protein) = (k / microsomal protein concentration) x 1000.[9]
Visualizing the Mechanisms
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the MAO signaling pathway and the experimental workflows.
Conclusion
The strategic incorporation of fluorine into the phenylcyclopropanamine scaffold offers a powerful approach to enhance both inhibitory potency against monoamine oxidases and metabolic stability. The presented data and protocols provide a framework for the rational design and evaluation of novel fluorinated analogs. By understanding the comparative reactivity and metabolic fate of these compounds, researchers can accelerate the development of more effective and safer therapeutics for a range of neurological and psychiatric disorders.
References
- 1. psychscenehub.com [psychscenehub.com]
- 2. Chronic effects of tranylcypromine and 4-fluorotranylcypromine on regional brain monoamine metabolism in rats: a comparison with clorgyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High throughput Screening to Identify Natural Human Monoamine Oxidase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ring-substituted analogues of tranylcypromine as monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 7. benchchem.com [benchchem.com]
- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
Structure-Activity Relationship (SAR) of 1-(4-Fluorophenyl)cyclopropanamine Derivatives as Monoamine Oxidase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-(4-fluorophenyl)cyclopropanamine derivatives and their analogues as inhibitors of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). The structure-activity relationship (SAR) is explored through quantitative data, detailed experimental protocols, and visualizations of the underlying biochemical pathways and experimental workflows.
Comparative Analysis of Inhibitory Potency
The inhibitory activities of various fluorinated phenylcyclopropylamine derivatives against human recombinant MAO-A and MAO-B are summarized below. The data highlights the impact of stereochemistry and substitutions on the phenyl ring on potency and selectivity.
Table 1: Inhibition of Monoamine Oxidase by (E)- and (Z)-1-Aryl-2-fluorocyclopropylamine Derivatives
| Compound | Substituent (para-) | Isomer | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity (MAO-B/MAO-A) |
| 1 | H | (E) | 0.8 ± 0.1 | 5.4 ± 0.5 | 6.8 |
| 2 | H | (Z) | 270 ± 20 | 10 ± 1 | 0.04 |
| 3 | F | (E) | 0.4 ± 0.05 | 5.0 ± 0.4 | 12.5 |
| 4 | F | (Z) | 89 ± 7 | 4.8 ± 0.4 | 0.05 |
| 5 | Cl | (E) | 0.2 ± 0.02 | 4.9 ± 0.5 | 24.5 |
| 6 | Cl | (Z) | 150 ± 12 | 8.2 ± 0.7 | 0.05 |
| 7 | Me | (E) | 0.7 ± 0.1 | 5.1 ± 0.6 | 7.3 |
| 8 | Me | (Z) | 230 ± 20 | 30 ± 3 | 0.13 |
| 9 | OMe | (E) | 0.6 ± 0.08 | 4.5 ± 0.5 | 7.5 |
| 10 | OMe | (Z) | >500 | 18 ± 2 | - |
Data extracted from Bioorg. Med. Chem. 2005, 13, 1735-1741.
Table 2: Inhibition of Monoamine Oxidase by trans- and cis-2-Fluoro-2-arylcyclopropylamine Analogues
| Compound | Aryl Group | Isomer | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity (MAO-B/MAO-A) |
| 11 | Phenyl | trans | 12 ± 1 | 6.4 ± 0.5 | 0.53 |
| 12 | Phenyl | cis | 65 ± 5 | 19 ± 2 | 0.29 |
| 13 | 4-Fluorophenyl | trans | 3.6 ± 0.3 | 4.9 ± 0.4 | 1.36 |
| 14 | 4-Fluorophenyl | cis | 270 ± 20 | 10 ± 1 | 0.04 |
| 15 | 4-Chlorophenyl | trans | 1.6 ± 0.1 | 3.7 ± 0.3 | 2.31 |
| 16 | 4-Chlorophenyl | cis | 89 ± 7 | 4.8 ± 0.4 | 0.05 |
| 17 | 4-Methylphenyl | trans | 13 ± 1 | 13 ± 1 | 1.0 |
| 18 | 4-Methylphenyl | cis | 230 ± 20 | 30 ± 3 | 0.13 |
| 19 | 4-Methoxyphenyl | trans | 14 ± 1 | 5.1 ± 0.4 | 0.36 |
| 20 | 4-Methoxyphenyl | cis | >500 | 18 ± 2 | - |
Data extracted from Bioorg. Med. Chem. 2004, 12, 2645-52.
Key Structure-Activity Relationship Insights
-
Stereochemistry: For the 1-aryl-2-fluorocyclopropylamines, the (E)-diastereomers are consistently more potent inhibitors of MAO-A than the (Z)-diastereomers.[1] Similarly, for the 2-fluoro-2-arylcyclopropylamine analogues, the trans-isomers are more potent against MAO-A than the cis-isomers.[2]
-
Aryl Substitution: In the (E)-1-aryl-2-fluorocyclopropylamine series, para-substitution with both electron-donating (Me, OMe) and electron-withdrawing (F, Cl) groups leads to a modest increase in MAO-A inhibitory activity compared to the unsubstituted analog.[1] A similar trend is observed for the trans-2-fluoro-2-arylcyclopropylamine analogues, where para-substitution with electron-withdrawing groups enhances MAO-A inhibition.[2]
-
MAO-A vs. MAO-B Selectivity: The parent compound, 1-phenylcyclopropylamine (tranylcypromine), is a selective inhibitor of MAO-B. However, the introduction of a fluorine atom at the 2-position of the cyclopropane ring in the (E) or trans configuration shifts the selectivity towards MAO-A.[1][2] The (Z) and cis isomers are generally weak inhibitors of MAO-A but retain some activity against MAO-B.
Experimental Protocols
In Vitro Monoamine Oxidase Inhibition Assay
A continuous spectrophotometric assay is employed to determine the inhibitory potency of the compounds against recombinant human MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B (expressed in Pichia pastoris)
-
Kynuramine (substrate)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Test compounds dissolved in DMSO
-
Spectrophotometer capable of measuring absorbance at 316 nm
Procedure:
-
A solution of MAO-A or MAO-B in potassium phosphate buffer is pre-incubated with various concentrations of the test compound (or vehicle control) for 20 minutes at 37°C.
-
The enzymatic reaction is initiated by the addition of kynuramine.
-
The rate of kynuramine oxidation is monitored by measuring the increase in absorbance at 316 nm, which corresponds to the formation of 4-hydroxyquinoline.
-
IC50 values, the concentration of inhibitor required to reduce enzyme activity by 50%, are calculated from the dose-response curves.
Visualizations
Mechanism of Irreversible MAO Inhibition
The this compound derivatives act as mechanism-based irreversible inhibitors of monoamine oxidase. The inhibition process involves the enzymatic oxidation of the cyclopropylamine moiety, leading to the formation of a reactive intermediate that covalently binds to the FAD cofactor of the enzyme.
Caption: Mechanism of irreversible inhibition of MAO by cyclopropylamine derivatives.
Experimental Workflow for MAO Inhibition Assay
The following diagram illustrates the key steps involved in the in vitro determination of MAO inhibitory activity.
Caption: Experimental workflow for the in vitro MAO inhibition assay.
References
Assessing the Purity of Synthesized 1-(4-Fluorophenyl)cyclopropanamine: A Comparative Guide to Analytical Methods
For Immediate Release
This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized 1-(4-Fluorophenyl)cyclopropanamine, a key intermediate in the development of various pharmaceutical agents. Targeted at researchers, scientists, and drug development professionals, this document outlines the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that directly impacts the safety and efficacy of therapeutic products. Regulatory bodies mandate rigorous purity assessments to identify and quantify impurities, which may include starting materials, by-products, and degradation products. This guide offers a scientific framework for selecting the most appropriate analytical methodology for this compound, ensuring robust and reliable purity data.
Comparative Analysis of Key Purity Assessment Methods
A summary of the primary analytical techniques for the purity determination of this compound is presented below, highlighting their strengths and ideal applications.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning of the analyte and impurities between a stationary phase and a liquid mobile phase. | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection and identification. | Intrinsic quantitative method where the signal intensity is directly proportional to the number of nuclei, allowing for purity determination against a certified internal standard.[1][2][3] |
| Primary Use | Quantitative purity assessment and impurity profiling of non-volatile and thermally labile compounds. | Identification and quantification of volatile and semi-volatile impurities, including residual solvents.[4] | Absolute purity determination without the need for a specific reference standard of the analyte.[1][5][6] Also useful for structural confirmation. |
| Typical Limit of Quantification (LOQ) | ~0.05% (area percent) | ppm to ppb level for volatile impurities. | ~0.1% (mol/mol) |
| Sample Throughput | High | Moderate to High | Moderate |
| Structural Information | Limited (retention time) | Provides mass-to-charge ratio and fragmentation patterns, aiding in structural elucidation. | Provides detailed structural information for both the main compound and impurities.[5] |
Experimental Protocols
Detailed methodologies for each analytical technique are provided to facilitate implementation and comparison.
High-Performance Liquid Chromatography (HPLC) Protocol
This reversed-phase HPLC method is designed for the quantitative analysis of this compound and the detection of non-volatile impurities.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL. |
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for identifying and quantifying volatile and semi-volatile impurities in the synthesized this compound. Derivatization may be necessary to improve the volatility and chromatographic behavior of the primary amine.[7]
| Parameter | Condition |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Inlet Temperature | 280 °C |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Start at 60 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, hold for 10 min |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-450 amu |
| Sample Preparation | Dissolve 10 mg of the sample in 1 mL of a suitable solvent (e.g., Dichloromethane). For derivatization, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and heat at 70°C for 30 minutes. |
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
qNMR provides an absolute measure of purity and can be used as a primary validation method.[1][2][3]
| Parameter | Condition |
| Spectrometer | 400 MHz or higher |
| Solvent | DMSO-d6 |
| Internal Standard | Maleic acid (certified reference material) |
| Pulse Sequence | A standard 30° or 45° pulse with a long relaxation delay (D1) of at least 5 times the longest T1 of the analyte and internal standard. |
| Acquisition Time | ≥ 3 seconds |
| Number of Scans | ≥ 16 (signal-to-noise ratio should be >250 for the signals of interest) |
| Processing | Manual phasing and baseline correction. Integration of well-resolved, non-overlapping signals of both the analyte and the internal standard. |
| Sample Preparation | Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a vial. Dissolve in ~0.75 mL of DMSO-d6, vortex to ensure homogeneity, and transfer to an NMR tube. |
Visualizing the Purity Assessment Workflow
The logical flow for a comprehensive purity assessment of synthesized this compound is illustrated below. This workflow ensures that both volatile and non-volatile impurities are identified and quantified, leading to a complete purity profile.
Caption: Workflow for the comprehensive purity assessment of this compound.
Logical Pathway for Method Selection
The choice of analytical technique depends on the specific requirements of the purity assessment. The following diagram illustrates a decision-making pathway for selecting the appropriate method.
Caption: Decision pathway for selecting the appropriate purity analysis method.
By employing a multi-technique approach as outlined in this guide, researchers and drug developers can confidently ascertain the purity of synthesized this compound, ensuring the quality and integrity of this vital pharmaceutical intermediate.
References
- 1. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 2. emerypharma.com [emerypharma.com]
- 3. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Cross-Reactivity Assessment of 1-(4-Fluorophenyl)cyclopropanamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the cross-reactivity of 1-(4-Fluorophenyl)cyclopropanamine derivatives. Due to the limited availability of direct comparative studies on the cross-reactivity of this specific class of compounds, this document outlines the essential experimental protocols and data presentation strategies required to conduct such an analysis. The methodologies described herein are standard in pharmacological and immunological research and are designed to provide a robust and objective comparison of a product's performance against other alternatives.
This compound and its derivatives are gaining attention in medicinal chemistry for their potential biological activities, which are hypothesized to involve interactions with various neurotransmitter systems, such as those for serotonin and norepinephrine[1]. As with any therapeutic candidate, assessing the potential for off-target effects, or cross-reactivity, is a critical step in the drug development process. Cross-reactivity can lead to unforeseen side effects or a lack of specificity, diminishing the therapeutic value of a compound.
This guide will focus on two primary methodologies for assessing cross-reactivity: competitive binding assays to determine affinity for various receptors and enzyme inhibition assays to evaluate off-target enzymatic effects.
Data Presentation: Comparative Cross-Reactivity Profiles
Clear and concise data presentation is paramount for the direct comparison of multiple compounds. The following tables are templates for summarizing quantitative data from cross-reactivity studies.
Table 1: Receptor Binding Affinity Profile of this compound Derivatives
This table should be used to present the binding affinities (Ki) of the derivatives against a panel of relevant receptors, transporters, and ion channels. Lower Ki values indicate higher binding affinity.
| Compound | SERT (Ki, nM)[2][3] | DAT (Ki, nM)[2][3] | NET (Ki, nM)[2][3] | Receptor X (Ki, nM) | Receptor Y (Ki, nM) |
| Parent Compound | e.g., 1.94 | e.g., >10,000 | e.g., 3070 | Insert Data | Insert Data |
| Derivative A | Insert Data | Insert Data | Insert Data | Insert Data | Insert Data |
| Derivative B | Insert Data | Insert Data | Insert Data | Insert Data | Insert Data |
| Derivative C | Insert Data | Insert Data | Insert Data | Insert Data | Insert Data |
| Control Compound | Insert Data | Insert Data | Insert Data | Insert Data | Insert Data |
SERT: Serotonin Transporter, DAT: Dopamine Transporter, NET: Norepinephrine Transporter. Ki values are indicative of the concentration of the compound required to inhibit 50% of the radioligand binding.
Table 2: Enzyme Inhibition Profile of this compound Derivatives
This table is designed to display the half-maximal inhibitory concentration (IC50) values of the derivatives against a panel of enzymes to assess off-target inhibition.
| Compound | Enzyme A (IC50, µM) | Enzyme B (IC50, µM) | Enzyme C (IC50, µM) |
| Parent Compound | Insert Data | Insert Data | Insert Data |
| Derivative A | Insert Data | Insert Data | Insert Data |
| Derivative B | Insert Data | Insert Data | Insert Data |
| Derivative C | Insert Data | Insert Data | Insert Data |
| Control Inhibitor | Insert Data | Insert Data | Insert Data |
IC50 values represent the concentration of the compound that inhibits 50% of the enzyme's activity.
Experimental Protocols
Detailed and reproducible experimental protocols are the foundation of reliable comparative data. The following sections outline the methodologies for the key experiments.
1. Radioligand Binding Assay for Receptor Cross-Reactivity
This assay measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to that receptor.
-
Materials:
-
Cell membranes expressing the target receptor (e.g., SERT, DAT, NET).
-
Radiolabeled ligand (e.g., [³H]citalopram for SERT).
-
Test compounds (this compound derivatives).
-
Assay buffer (e.g., Tris-HCl, pH 7.4).
-
Scintillation fluid and vials.
-
Glass fiber filters.
-
Multi-well plates.
-
Filtration apparatus.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a multi-well plate, add the cell membranes, radiolabeled ligand, and either a test compound dilution or buffer (for total binding control). For non-specific binding control, add an excess of a known unlabeled ligand.
-
Incubate the plate at a specific temperature for a set duration to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding for each concentration of the test compound.
-
Determine the Ki values by fitting the data to a competition binding curve using non-linear regression analysis.
-
2. Enzyme Inhibition Assay
This assay determines the concentration of a test compound required to inhibit the activity of a specific enzyme by 50% (IC50).
-
Materials:
-
Purified enzyme of interest.
-
Enzyme substrate.
-
Test compounds (this compound derivatives).
-
Assay buffer.
-
Multi-well plate.
-
Plate reader (spectrophotometer or fluorometer).
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a multi-well plate, add the enzyme and either a test compound dilution or buffer (for control).
-
Pre-incubate the enzyme and test compound for a specific duration.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a plate reader.
-
Calculate the initial reaction velocity for each concentration of the test compound.
-
Plot the reaction velocity as a function of the test compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations: Experimental Workflows
Visualizing experimental workflows can aid in understanding the sequence of steps and the logic behind the experimental design.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Workflow for an enzyme inhibition assay.
By adhering to these standardized protocols and data presentation formats, researchers can generate high-quality, comparable data on the cross-reactivity of this compound derivatives. This systematic approach is crucial for identifying compounds with the most promising selectivity profiles for further development as therapeutic agents.
References
- 1. This compound hydrochloride | 1134524-25-6 | Benchchem [benchchem.com]
- 2. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficacy of different synthetic routes to 1-(4-Fluorophenyl)cyclopropanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent synthetic pathways to 1-(4-Fluorophenyl)cyclopropanamine, a key intermediate in the development of various pharmaceuticals. The efficacy of each route is evaluated based on experimental data, including reaction yields, conditions, and the nature of the starting materials.
Comparison of Synthetic Strategies
Two primary synthetic routes are analyzed:
-
Route A: Hofmann Rearrangement of 1-(4-Fluorophenyl)cyclopropanecarboxamide. This classical named reaction offers a pathway from a carboxylic acid derivative to a primary amine with one fewer carbon atom. A modern variation employing an electrochemical approach has shown promise in improving yields and reaction conditions.
-
Route B: Cyclopropanation of 4-Fluorophenylacetonitrile. This approach involves the construction of the cyclopropyl ring onto the benzylic position of 4-fluorophenylacetonitrile, followed by the reduction of the nitrile group to the desired primary amine.
The following table summarizes the quantitative data associated with the key steps of each route.
| Parameter | Route A: Hofmann Rearrangement | Route B: Cyclopropanation of 4-Fluorophenylacetonitrile |
| Starting Material | 1-(4-Fluorophenyl)cyclopropanecarboxamide | 4-Fluorophenylacetonitrile |
| Key Intermediate(s) | Isocyanate | 1-(4-Fluorophenyl)cyclopropanecarbonitrile |
| Overall Yield | Variable (yields for the rearrangement step can range from 23% to 94% for similar substrates) | Moderate (key cyclopropanation step reported at 63% yield) |
| Key Reagents | Bromine, Sodium Hydroxide (Classical); Electrochemical setup (Modern) | 1,2-Dibromoethane, Sodium Amide |
| Reaction Conditions | Basic (Classical); Galvanostatic conditions (Modern) | Basic |
| Scalability | Potentially scalable, especially with flow chemistry | Scalable |
| Safety Considerations | Use of bromine can be hazardous. Electrochemical methods may offer a safer alternative. | Use of sodium amide requires anhydrous conditions and careful handling. |
Experimental Protocols
Route A: Hofmann Rearrangement (Conceptual Protocol)
This protocol is based on the general principles of the Hofmann rearrangement and a modern electrochemical variant.
Step 1: Synthesis of 1-(4-Fluorophenyl)cyclopropanecarboxamide
-
This intermediate can be prepared from 1-(4-fluorophenyl)cyclopropanecarboxylic acid. The carboxylic acid is first converted to its acid chloride, which is then reacted with ammonia to yield the amide.
Step 2: Electro-induced Hofmann Rearrangement of 1-(4-Fluorophenyl)cyclopropanecarboxamide
-
In an undivided electrochemical cell, 1-(4-fluorophenyl)cyclopropanecarboxamide is dissolved in a suitable solvent mixture (e.g., methanol/acetonitrile) containing a halide salt (e.g., NaBr) as a mediator.
-
A constant current is applied using platinum electrodes.
-
The reaction proceeds via an in-situ generated N-bromoamide intermediate, which rearranges to the corresponding isocyanate.
-
Subsequent workup with hydrolysis of the intermediate isocyanate (or carbamate if a solvent like methanol is used) will yield this compound. The reported yields for this type of transformation on similar substrates are in the range of 23-94%[1].
Route B: Synthesis from 4-Fluorophenylacetonitrile
This route is based on established methods for the synthesis of arylacetonitriles and their subsequent cyclopropanation.
Step 1: Synthesis of 4-Fluorophenylacetonitrile
-
A detailed, improved synthesis starts from p-fluorobenzaldehyde. The aldehyde is reduced to p-fluorobenzyl alcohol using potassium borohydride.
-
The resulting alcohol is then converted to p-fluorobenzyl chloride using thionyl chloride.
-
The chloride is subsequently reacted with sodium cyanide in a biphasic system with a phase-transfer catalyst to yield 4-fluorophenylacetonitrile. The overall yield for this multi-step, one-pot process is reported to be 62.1%[2].
Step 2: Cyclopropanation of 4-Fluorophenylacetonitrile
-
4-Fluorophenylacetonitrile is reacted with 1,2-dibromoethane in the presence of a strong base such as sodium amide in a suitable aprotic solvent like anhydrous ether or THF.
-
The reaction mixture is typically stirred at room temperature or with gentle heating to facilitate the formation of the cyclopropyl ring. A yield of 63% has been reported for the formation of 1-(4-fluorophenyl)-cyclopropane acetonitrile from 2-(4-fluorophenyl)acetonitrile using 1,2-dibromoethane and a phase-transfer catalyst.
Step 3: Reduction of 1-(4-Fluorophenyl)cyclopropanecarbonitrile
-
The resulting 1-(4-fluorophenyl)cyclopropanecarbonitrile can be reduced to the primary amine, this compound.
-
Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) in a dry ether solvent or catalytic hydrogenation using a catalyst such as Raney nickel or palladium on carbon under a hydrogen atmosphere.
Visualizing the Synthetic Pathways
The logical flow of the two synthetic routes is depicted in the following diagrams.
Caption: Comparative workflow of the two main synthetic routes.
Logical Relationship of Key Steps
The following diagram illustrates the logical progression from starting materials to the final product for both synthetic pathways.
Caption: Logical progression from starting materials to the final product.
References
Navigating the Stability Landscape: A Comparative Guide to In Vitro and In Vivo Performance of 1-(4-Fluorophenyl)cyclopropanamine-Based Compounds
For researchers, scientists, and drug development professionals, understanding the metabolic fate of a drug candidate is a critical step in the journey from discovery to clinical application. This guide provides a comparative analysis of the in vitro and in vivo stability of compounds based on the 1-(4-Fluorophenyl)cyclopropanamine scaffold, a moiety of growing interest in medicinal chemistry. By presenting key experimental data, detailed methodologies, and visual workflows, this document aims to offer a comprehensive resource for evaluating the drug-like properties of this chemical series.
The strategic incorporation of fluorine and cyclopropyl groups into drug candidates is a common tactic to enhance metabolic stability and other pharmacokinetic properties. However, the interplay between these structural features can lead to complex metabolic pathways and occasional disconnects between in vitro predictions and in vivo outcomes. This guide delves into these nuances, drawing upon published data to illustrate the stability profiles of representative compounds.
Comparative Stability Data
The following tables summarize the in vitro metabolic stability in human liver microsomes and the in vivo pharmacokinetic parameters in mice for a series of PARG (Poly ADP-ribose glycohydrolase) inhibitors, some of which feature the this compound core. This data, extracted from a study by Acton et al. (2019), highlights how modifications to the core structure, including fluorination, can impact stability.[1]
Table 1: In Vitro Metabolic Stability in Human Liver Microsomes [1]
| Compound | Structure | HLM (t½, min) |
| 1 | (Structure of Compound 1) | 15 |
| 5 (Monofluorinated) | (Structure of Compound 5) | 45 |
| 6 (Difluorinated) | (Structure of Compound 6) | >60 |
| 7 (Trifluorinated) | (Structure of Compound 7) | >60 |
| 8 (Deuterated) | (Structure of Compound 8) | 15 |
Table 2: In Vivo Pharmacokinetics in Mice (10 mg/kg Oral Gavage) [1]
| Compound | Cmax (ng/mL) | AUC (ng.h/mL) |
| 1 | 123 | 154 |
| 5 (Monofluorinated) | 234 | 468 |
Note: Structures for the compounds are as described in the source publication. Data for all compounds in the original study may not be included here.
Experimental Protocols
Detailed and reproducible experimental design is paramount in the assessment of drug metabolism and pharmacokinetics. Below are representative protocols for the key experiments cited in this guide.
In Vitro Human Liver Microsome Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).[2]
1. Materials and Reagents:
-
Test compounds and positive controls (e.g., a compound with known metabolic instability).
-
Pooled human liver microsomes (HLM).
-
Phosphate buffer (100 mM, pH 7.4).
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[2]
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis).
-
96-well plates.
-
Incubator/shaker set to 37°C.
-
LC-MS/MS system.
2. Procedure:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and dilute to the final working concentration (e.g., 1 µM) in phosphate buffer.[3]
-
In a 96-well plate, add the HLM suspension to the buffer.
-
Add the test compound to the wells.
-
Pre-incubate the plate at 37°C for approximately 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile with an internal standard.[3]
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
3. Data Analysis:
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Intrinsic clearance (CLint) can also be calculated from the elimination rate constant.
In Vivo Mouse Pharmacokinetic Study
This study determines how a compound is absorbed, distributed, metabolized, and excreted in a living organism.[4][5]
1. Animals and Housing:
-
Use a suitable mouse strain (e.g., CD-1 or BALB/c mice).[4]
-
House the animals in a controlled environment with a standard diet and water ad libitum.
-
Acclimatize the animals for at least one week before the experiment.
2. Dosing and Sample Collection:
-
Formulate the test compound in an appropriate vehicle for the desired route of administration (e.g., oral gavage or intravenous injection).
-
Administer a single dose of the compound to the mice (e.g., 10 mg/kg).
-
Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[6] Blood can be collected via tail vein, saphenous vein, or retro-orbital sinus.[6]
-
Process the blood samples to obtain plasma by centrifugation and store at -80°C until analysis.[6]
3. Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in plasma.
-
Prepare a standard curve of the compound in blank plasma to allow for accurate concentration determination.
4. Pharmacokinetic Analysis:
-
Plot the plasma concentration of the compound versus time.
-
Use non-compartmental analysis software (e.g., WinNonlin) to calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t½ (Half-life): Time for the plasma concentration to decrease by half.
-
Clearance (CL): The volume of plasma cleared of the drug per unit of time.
-
Volume of distribution (Vd): The apparent volume into which the drug is distributed.
-
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams, generated using the DOT language, illustrate a potential metabolic pathway for cyclopropylamine-containing compounds and the experimental workflows.
Caption: Potential metabolic pathway of this compound-based compounds.
Caption: Experimental workflows for in vitro and in vivo stability studies.
Conclusion
The stability of this compound-based compounds is a multifactorial issue influenced by subtle structural modifications. The presented data demonstrates that while fluorination can enhance in vitro metabolic stability, a direct and predictable correlation with in vivo pharmacokinetics is not always guaranteed. This guide underscores the importance of conducting both in vitro and in vivo studies to build a comprehensive understanding of a compound's disposition. The provided protocols and workflows offer a standardized framework for researchers to generate reliable and comparable data, ultimately aiding in the selection and optimization of drug candidates with favorable pharmacokinetic profiles.
References
- 1. Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Benchmarking Guide to 1-(4-Fluorophenyl)cyclopropanamine and Alternative Amine Building Blocks in Drug Discovery
In the landscape of medicinal chemistry, the selection of amine building blocks is a critical determinant of the ultimate success of a drug candidate. These fragments influence a molecule's physicochemical properties, synthetic accessibility, and pharmacological profile. This guide provides a comprehensive benchmark of 1-(4-Fluorophenyl)cyclopropanamine against other commonly employed amine building blocks, offering a comparative analysis of their key attributes to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic and drug discovery programs.
Introduction to this compound
This compound has emerged as a valuable building block in medicinal chemistry.[1] Its structure, which combines a conformationally rigid cyclopropane ring with a 4-fluorophenyl moiety, offers a unique set of properties. The cyclopropyl group can enhance metabolic stability and binding affinity, while the fluorine atom can modulate pKa, lipophilicity, and metabolic pathways, often leading to improved pharmacokinetic and pharmacodynamic profiles.[2] This amine is increasingly utilized as a bioisosteric replacement for less favorable motifs, such as anilines, in an effort to mitigate toxicity and improve drug-like properties.
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of an amine building block, such as its basicity (pKa) and lipophilicity (logP), are fundamental parameters that dictate its behavior in biological systems. A well-calibrated balance of these properties is essential for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
Below is a comparative summary of the key physicochemical properties of this compound and a selection of alternative amine building blocks.
| Building Block | Structure | Molecular Weight ( g/mol ) | pKa (Predicted/Experimental) | logP (Predicted/Experimental) |
| This compound | ![]() | 151.18 | 7.73 ± 0.20 (Predicted)[3] | 2.1 (Predicted) |
| 4-Fluoroaniline | ![]() | 111.12 | 4.65 (Experimental)[4] | 1.15 (Experimental)[4] |
| Benzylamine | ![]() | 107.15 | 9.34 (Experimental)[5] | 1.09 (Experimental)[6] |
| Cyclohexylamine | ![]() | 99.17 | 10.64 (Experimental)[7] | 1.49 (Experimental)[8] |
Performance in Synthetic Chemistry: Amide Bond Formation
The efficiency of incorporating an amine building block into a target molecule is a crucial consideration for synthetic feasibility and scalability. Amide bond formation is one of the most common and vital reactions in medicinal chemistry. The nucleophilicity of the amine and steric hindrance around the nitrogen atom can significantly impact reaction yields and rates.
Table 2: Conceptual Comparison of Amine Reactivity in Amide Coupling
| Building Block | Expected Reactivity/Yield | Key Considerations |
| This compound | Moderate | Steric hindrance from the cyclopropyl group may require optimized coupling conditions. |
| 4-Fluoroaniline | Low to Moderate | Reduced nucleophilicity due to the aromatic ring and electron-withdrawing fluorine. |
| Benzylamine | High | High nucleophilicity and minimal steric hindrance generally lead to high yields. |
| Cyclohexylamine | High | High nucleophilicity, though steric bulk may be a factor in highly congested systems. |
Metabolic Stability: A Critical Parameter in Drug Design
The metabolic stability of a drug candidate is a key determinant of its in vivo half-life and overall exposure. Amine-containing compounds are often susceptible to metabolism by cytochrome P450 enzymes. The structural features of the amine building block can significantly influence its metabolic fate.
Anilines, for instance, are known to be susceptible to oxidative metabolism, which can lead to the formation of reactive metabolites and potential toxicity.[9] In contrast, the incorporation of a cyclopropyl group is often a strategy to enhance metabolic stability.
Table 3: Comparative Metabolic Stability Profile
| Building Block | General Metabolic Stability | Common Metabolic Pathways |
| This compound | Expected to be relatively high | Potential for N-dealkylation, aromatic hydroxylation. The cyclopropyl group can confer stability. |
| 4-Fluoroaniline | Low to Moderate | Susceptible to N-acetylation, ortho- and para-hydroxylation, and potential defluorination.[9][10] |
| Benzylamine | Low to Moderate | Prone to N-dealkylation and oxidation to benzaldehyde.[11] Can undergo epoxidation of the aromatic ring.[12] |
| Cyclohexylamine | Moderate | Can undergo N-oxidation and ring hydroxylation. |
Experimental Protocols
To facilitate a direct comparison in your laboratory, detailed protocols for a standard amide coupling reaction and an in vitro metabolic stability assay are provided below.
Protocol 1: Comparative Amide Coupling Reaction
This protocol describes a general procedure for comparing the efficiency of different amine building blocks in an amide coupling reaction with a standard carboxylic acid using a common coupling agent like HATU.
Materials:
-
Carboxylic acid (e.g., Benzoic acid)
-
Amine building block (this compound, 4-Fluoroaniline, Benzylamine, Cyclohexylamine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Reaction vials, magnetic stirrer, and other standard laboratory glassware
-
Analytical instruments for reaction monitoring and yield determination (e.g., TLC, LC-MS, NMR)
Procedure:
-
In a reaction vial, dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL).
-
Add the amine building block (1.1 mmol, 1.1 equivalents).
-
Add DIPEA (3.0 mmol, 3.0 equivalents) to the mixture.
-
In a separate vial, dissolve HATU (1.2 mmol, 1.2 equivalents) in anhydrous DMF (2 mL) and add this solution to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS at regular intervals (e.g., 1, 2, 4, and 24 hours).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the yield and purity of the isolated amide product.
Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines a general procedure to assess the metabolic stability of compounds derived from the different amine building blocks using liver microsomes.[13][14][15]
Materials:
-
Test compounds (synthesized amides from Protocol 1)
-
Liver microsomes (e.g., human, rat)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching and extraction)
-
Incubator/water bath (37°C)
-
LC-MS/MS system for quantitative analysis
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare the incubation mixture in a microcentrifuge tube by adding phosphate buffer, liver microsomes, and the test compound (final concentration typically 1 µM). The final concentration of the organic solvent should be low (e.g., <1%).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Determine the rate of disappearance of the parent compound and calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
Visualizing Key Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Caption: Bioisosteric replacement of an aniline moiety with this compound.
Caption: Experimental workflow for a comparative amide coupling reaction.
Caption: Workflow for an in vitro microsomal metabolic stability assay.
Conclusion
This compound stands out as a promising building block for modern drug discovery, offering a favorable combination of conformational rigidity, potential for enhanced metabolic stability, and tunable physicochemical properties. When benchmarked against traditional amine building blocks like anilines, it presents a compelling alternative to mitigate risks associated with metabolic activation. While its steric bulk may require optimization of synthetic routes compared to simpler amines like benzylamine, the potential downstream benefits in the ADME profile of the final drug candidate often justify this initial investment. The choice of an amine building block will always be context-dependent, but the data and protocols presented in this guide provide a solid foundation for the rational selection and application of this compound in the pursuit of novel and improved therapeutics.
References
- 1. This compound hydrochloride | 1134524-25-6 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzylamine - Sciencemadness Wiki [sciencemadness.org]
- 6. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Chemistry:Cyclohexylamine - HandWiki [handwiki.org]
- 8. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. METABOLIC STABILITY OF 6,7-DIALKOXY-4-(2-, 3- AND 4-[18F]FLUOROANILINO)QUINAZOLINES, POTENTIAL EGFR IMAGING PROBES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studies on the metabolism of 4-fluoroaniline and 4-fluoroacetanilide in rat: formation of 4-acetamidophenol (paracetamol) and its metabolites via defluorination and N-acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzylamine - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]
- 15. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Proper Disposal of 1-(4-Fluorophenyl)cyclopropanamine: A Guide for Laboratory Professionals
Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals
The safe and compliant disposal of 1-(4-Fluorophenyl)cyclopropanamine and its derivatives is a critical aspect of laboratory safety and environmental responsibility. Adherence to proper disposal procedures is essential to mitigate risks to personnel and prevent environmental contamination. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, ensuring a safe and compliant laboratory environment.
I. Hazard Identification and Classification
Before handling, it is crucial to recognize the hazards associated with this compound and similar chemical structures. Based on available safety data for related compounds, this substance should be handled as a hazardous material with the following potential classifications:
As a fluorinated organic compound, it is categorized as halogenated organic waste .
II. Personal Protective Equipment (PPE)
When handling this compound for disposal, all personnel must wear the appropriate personal protective equipment.
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles or a face shield.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A fully-buttoned laboratory coat.[3] |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.[2] |
III. Waste Segregation and Collection
Proper segregation of chemical waste is a critical first step in the disposal process to prevent dangerous reactions.
Key Segregation Principles:
-
Halogenated vs. Non-Halogenated: this compound is a halogenated organic compound and must be collected in a designated container for this waste stream. Do not mix with non-halogenated waste.
-
Liquid vs. Solid: Collect solid and liquid waste in separate, appropriately designated containers.
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for halogenated organic waste. Glass or high-density polyethylene (HDPE) containers are generally suitable. The container must have a secure, tight-fitting lid.
-
Labeling: As soon as the first drop of waste is added, the container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the hazards (e.g., "Irritant").
IV. Spill and Contamination Cleanup
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Ensure the spill area is well-ventilated. If the spill is large, evacuate the immediate area.
-
Absorb: For liquid spills, use an inert, non-combustible absorbent material such as vermiculite, sand, or commercial sorbent pads.[4]
-
Collect: Wearing appropriate PPE, carefully sweep or scoop up the absorbed material and any contaminated debris. For solid spills, carefully sweep to avoid creating dust.
-
Contain: Place the collected waste into a sealed, labeled container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water.
-
Dispose: All cleanup materials must be disposed of as hazardous waste.
V. Disposal Workflow
The disposal of this compound must be conducted through a licensed hazardous waste disposal service.[1][2] On-site treatment or disposal via the sanitary sewer is strictly prohibited.
Caption: Disposal workflow for this compound.
VI. Forbidden Disposal Methods
To ensure safety and compliance, the following disposal methods are strictly prohibited:
-
DO NOT allow the chemical to evaporate in a fume hood as a means of disposal.[4]
-
DO NOT dispose of this chemical in the regular trash.[4]
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research and development environment.
References
Essential Safety and Operational Guidance for Handling 1-(4-Fluorophenyl)cyclopropanamine
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-(4-Fluorophenyl)cyclopropanamine. The following procedural guidance outlines operational and disposal plans to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment
This compound and its hydrochloride salt are classified as hazardous materials. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. It is imperative to use appropriate personal protective equipment (PPE) to minimize risk.
Hazard Summary:
| Hazard Statement | GHS Classification |
| Harmful if swallowed[1] | Acute Toxicity, Oral (Category 4) |
| Causes skin irritation[1] | Skin Irritation (Category 2) |
| Causes serious eye irritation[1] | Serious Eye Irritation (Category 2A) |
| May cause respiratory irritation[1][2][3] | Specific target organ toxicity — single exposure (Category 3), Respiratory system |
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield.[4] Eye protection should be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[5] |
| Skin Protection | Wear protective gloves (inspected prior to use) and a lab coat.[1][5] A protective disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is recommended.[6] Contaminated clothing should be removed and washed before reuse.[1] |
| Respiratory Protection | Use only in a well-ventilated area, such as a chemical fume hood.[1][7] If ventilation is inadequate, wear a suitable respirator. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to the following protocol is mandatory to ensure the safe handling of this compound.
-
Preparation and Engineering Controls :
-
Donning Personal Protective Equipment (PPE) :
-
Put on a lab coat or protective gown.
-
Wear two pairs of chemical-resistant gloves; place one glove under the gown cuff and the second over the cuff.[6]
-
Wear approved safety goggles and, if necessary, a face shield.
-
-
Handling the Compound :
-
Storage :
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
Collect all waste containing this compound, including contaminated gloves, wipes, and containers, in a designated, properly labeled, and sealed hazardous waste container.
-
-
Container Labeling :
-
Clearly label the waste container with "Hazardous Waste" and the chemical name: "this compound".
-
-
Disposal Procedure :
Emergency Procedures
-
In case of skin contact : Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.[1]
-
In case of eye contact : Immediately rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
If inhaled : Remove the person to fresh air and keep them comfortable for breathing.[1][2] Call a poison center or doctor if you feel unwell.[1]
-
If swallowed : Rinse the mouth with water.[1] Do NOT induce vomiting.[9] Call a poison center or doctor immediately.[1]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. aksci.com [aksci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. aksci.com [aksci.com]
- 4. echemi.com [echemi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. aksci.com [aksci.com]
- 8. CyclopropanaMine, 2-(4-fluorophenyl)-(hydrochloride)(1:1),(1R,2S)- - Safety Data Sheet [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




